Product packaging for Luteolin 7-diglucuronide(Cat. No.:CAS No. 96400-45-2)

Luteolin 7-diglucuronide

Cat. No.: B1232355
CAS No.: 96400-45-2
M. Wt: 638.5 g/mol
InChI Key: PBBVWJQPAZYQDB-DBFWEQBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Luteolin-7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is the glycosyloxyflavone resulting from the condensation of the hydroxy group at position 7 of luteolin with the 1 position of 2-O-beta-D-glucopyranuronosyl-beta-D-glucopyranosiduronic acid. It is a trihydroxyflavone, a glycosyloxyflavone, a dicarboxylic acid, a disaccharide derivative and a luteolin O-glucuronoside. It is a conjugate acid of a luteolin 7-O-[(beta-D-glucosiduronate)-(1->2)-(beta-D-glucosiduronate)].
Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide], also known as luteolin 7-O-beta-D-diglucuronide, belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26O18 B1232355 Luteolin 7-diglucuronide CAS No. 96400-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBVWJQPAZYQDB-DBFWEQBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Luteolin 7-Diglucuronide: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-diglucuronide is a flavonoid, a class of secondary metabolites found in plants, that has garnered significant interest within the scientific community. As a glycoside of luteolin, it exhibits a range of biological activities that are of interest for therapeutic applications. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, experimental protocols for its study, and its known signaling pathways.

Natural Sources and Occurrence of this compound

This compound has been identified in a variety of plant species, often as a major flavonoid constituent. Its presence is particularly notable in the following plants:

  • Aloysia triphylla (Lemon Verbena): this compound is a major flavonoid compound found in the leaves of Aloysia triphylla.[1][2]

  • Verbena officinalis (Common Vervain): Similar to Lemon Verbena, Verbena officinalis contains this compound as a primary flavonoid.[1][2][3]

  • Elodea nuttallii (Nuttall's Waterweed): This aquatic plant has been found to contain this compound.

  • Salvia fruticosa (Greek Sage): Studies have quantified the presence of luteolin diglucuronide in this species.

  • Glechoma hederacea var. longituba (Ground Ivy): This medicinal herb is another identified source of this compound.[4]

  • Thymus pannonicus (Pannonian Thyme): Chromatographic analyses have confirmed the presence of this compound in this thyme species.[5]

Quantitative Data

The concentration of this compound can vary significantly between different plant species and is influenced by factors such as growing conditions and harvesting time. The following table summarizes the available quantitative data for this compound in various natural sources.

Plant SpeciesPlant PartConcentrationReference
Elodea nuttalliiWhole Plant0.02-1.2% of dry matter[6]
Salvia fruticosaLeaves6.18 mg/g of dry weight[7]

Note: While identified as a major component in Aloysia triphylla and Verbena officinalis, specific quantitative data for this compound in these plants was not available in the reviewed literature.

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical for its research and development. The following sections outline detailed methodologies based on established scientific literature.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and purification of this compound from plant material.

a. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., leaves, aerial parts) at room temperature in a well-ventilated area, protected from direct sunlight.

  • Once completely dry, grind the material into a fine powder using a mechanical grinder.

b. Extraction:

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% ethanol) at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract using a Soxhlet apparatus with an appropriate solvent (e.g., ethanol) for several hours.

  • Reflux Extraction: Heat the powdered plant material in a solvent under reflux for a defined time (e.g., 2 hours).

c. Purification:

  • Filter the crude extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Adsorb the concentrated extract onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column.

    • Elute the column with a gradient of a suitable solvent system (e.g., chloroform-methanol-acetic acid).

    • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound.

    • Further purify the pooled fractions using a semi-preparative HPLC system to obtain the pure compound.[7]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound in plant extracts.

a. Sample Preparation:

  • Accurately weigh a known amount of the dried plant extract.

  • Dissolve the extract in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

b. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., Eclipse XDB C18, 250 x 4.6 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Water with an acidic modifier (e.g., 0.03% phosphoric acid or 0.1% formic acid).

    • Solvent B: Acetonitrile.

    • A common gradient could be starting with a low percentage of B, gradually increasing to a high percentage of B over 30-40 minutes.[5]

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[5]

  • Column Temperature: Maintain a constant column temperature, for example, 25°C.[5]

  • Detection: Use a Diode Array Detector (DAD) or a UV detector. This compound shows maximum absorbance at wavelengths around 210 nm, 255 nm, and 348 nm. A detection wavelength of 348 nm is often chosen to minimize interference from other compounds.

  • Injection Volume: A standard injection volume is 20 µL.[5]

c. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways Involving this compound

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] This inhibition leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation.[1] AMPK is a central regulator of cellular energy homeostasis.

Luteolin7_diglucuronide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits AMPK AMPK PTP1B->AMPK Dephosphorylates (Inactivates) pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Metabolic_Pathways Downstream Metabolic Pathways pAMPK->Metabolic_Pathways Regulates

This compound signaling pathway.

The activation of AMPK by this compound has several downstream consequences, including the regulation of metabolic pathways to restore cellular energy balance. This mechanism is a key area of investigation for the therapeutic potential of this compound.

The following diagram illustrates a general experimental workflow for the study of this compound from its natural source to its biological activity assessment.

Experimental_Workflow Plant_Material Plant Material (e.g., Aloysia triphylla) Extraction Extraction (Maceration/Soxhlet) Plant_Material->Extraction Purification Purification (Column Chromatography) Extraction->Purification Isolation Isolation (Semi-preparative HPLC) Purification->Isolation Pure_Compound Pure this compound Isolation->Pure_Compound Quantification Quantification (Analytical HPLC) Pure_Compound->Quantification Biological_Assay Biological Activity Assay (e.g., PTP1B inhibition) Pure_Compound->Biological_Assay

Experimental workflow for this compound.

Conclusion

This compound is a promising natural compound with well-defined sources and a significant biological activity profile. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard chromatographic techniques. Its role as a PTP1B inhibitor and subsequent activator of the AMPK signaling pathway highlights its therapeutic potential, particularly in the context of metabolic disorders. Further research is warranted to fully elucidate its pharmacological properties and to explore its potential in drug development.

References

Chemical structure and physicochemical properties of Luteolin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-diglucuronide, a naturally occurring flavonoid glycoside, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental methodologies for the characterization of flavonoids are presented, alongside visualizations of key signaling pathways influenced by this compound. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure

This compound is a glycoside of the flavonoid luteolin, where a diglucuronide moiety is attached at the 7-position of the luteolin backbone.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,5S,6S)-6-carboxy-2-[[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy]-4,5-dihydroxy-oxan-3-yl]oxy]-3,4,5-trihydroxy-oxane-2-carboxylic acidPubChem[1]
Molecular Formula C₂₇H₂₆O₁₈PubChem[1]
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO[C@H]5--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O)OSigma-Aldrich
InChI InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1PubChem[1]
InChIKey PBBVWJQPAZYQDB-DBFWEQBMSA-NSigma-Aldrich
CAS Number 96400-45-2Sigma-Aldrich

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. While experimental data for some properties are limited, available information and predicted values are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueMethodSource
Molecular Weight 638.48 g/mol ---Sigma-Aldrich
Solubility Slightly soluble in water. Soluble in DMSO (≥ 250 mg/mL).ExperimentalFooDB[2], GlpBio[3]
pKa (Predicted) Moderately acidicPredictionFooDB[2]
logP (Predicted) -0.6ComputationPubChem[1]

Note: Predicted values for pKa and logP should be confirmed by experimental determination. The predicted logP value for the related compound, Luteolin 7-O-glucuronide, is 0.8[4][5].

Experimental Protocols

Determination of Solubility

A common method to determine the solubility of a flavonoid is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated HPLC-UV method. A calibration curve is generated using standard solutions of known concentrations.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of flavonoids can be determined by monitoring the change in their UV-Vis absorbance spectrum as a function of pH.

Protocol: Spectrophotometric pKa Determination

  • Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Preparation of Sample Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength showing the largest change upon ionization is plotted against the pH. The pKa value is then determined from the resulting sigmoidal curve, often by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP by RP-HPLC

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Method for logP Estimation

  • Chromatographic System: An RP-HPLC system with a C18 column is used.

  • Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and water are prepared.

  • Retention Time Measurement: The retention time of this compound is measured for each mobile phase composition.

  • log kw Calculation: The logarithm of the retention factor (log k) is plotted against the concentration of the organic modifier. The y-intercept (log kw) is determined by extrapolation to 0% organic modifier.

  • logP Calculation: A calibration curve is constructed by plotting the known logP values of a series of standard compounds against their determined log kw values. The logP of this compound is then calculated from its log kw value using the calibration curve.

Biological Activity and Signaling Pathways

This compound has been shown to possess various biological activities. Notably, it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and can upregulate the phosphorylation of AMP-activated protein kinase (AMPK)[6][7]. The aglycone, luteolin, and its monoglucuronide derivative are known to modulate key inflammatory and cellular signaling pathways, including the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Luteolin has been shown to inhibit this pathway, and it is plausible that this compound exerts similar effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Luteolin This compound Luteolin->IKK Inhibits

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Luteolin is known to modulate this pathway.

MAPK_Pathway Stimuli Cellular Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Regulates Luteolin This compound Luteolin->MAPKKK Modulates

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Activation of the AMPK Signaling Pathway

This compound has been identified as an activator of the AMPK pathway through its inhibition of PTP1B.

AMPK_Pathway L7D This compound PTP1B PTP1B L7D->PTP1B Inhibits AMPK_active AMPK-P (active) PTP1B->AMPK_active Dephosphorylates AMPK_inactive AMPK (inactive) AMPK_inactive->AMPK_active Phosphorylation Downstream Downstream Targets AMPK_active->Downstream Activates Metabolic_Effects Metabolic Regulation (e.g., Glucose uptake, Fatty acid oxidation) Downstream->Metabolic_Effects Leads to

Caption: Activation of the AMPK pathway by this compound via PTP1B inhibition.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. This guide provides a foundational understanding of its chemical and physical properties, alongside insights into its potential mechanisms of action. Further research, particularly experimental determination of its physicochemical parameters and in-depth elucidation of its effects on various signaling pathways, is warranted to fully explore its therapeutic potential. The provided experimental frameworks can serve as a starting point for such investigations.

References

The Cellular Mechanisms of Luteolin 7-Diglucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-diglucuronide (L7DG) is a flavonoid glycoside found in various medicinal plants. Emerging research has highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory, antioxidant, and anti-fibrotic properties. This technical guide provides an in-depth overview of the molecular mechanisms of action of L7DG in cellular models, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of three key signaling pathways:

  • Anti-inflammatory Signaling: L7DG significantly attenuates inflammatory responses by inhibiting the TAK1/NF-κB and MAPK signaling cascades in macrophages.

  • Antioxidant Response: It enhances the cellular antioxidant defense system through the activation of the Nrf2 pathway.

  • Anti-fibrotic Activity: L7DG demonstrates potent anti-fibrotic effects by inhibiting protein tyrosine phosphatase 1B (PTP1B) and subsequently activating AMPK in hepatic stellate cells.

Anti-inflammatory Effects in Macrophages

In cellular models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to be a potent inhibitor of pro-inflammatory mediators.

Signaling Pathway

L7DG's anti-inflammatory action is primarily mediated by the inhibition of the Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB and MAPK signaling pathways.[1][2] Inhibition of TAK1 prevents the subsequent phosphorylation and activation of IκB kinase (IKK), which in turn blocks the degradation of IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][2]

Simultaneously, the inhibition of TAK1 by L7DG leads to the reduced phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), p38 and c-Jun N-terminal kinase (JNK).[1][2]

L7DG_Anti_Inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB (p65) Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) L7DG This compound L7DG->TAK1 Inhibition NFkB_n->Inflammatory_Genes

Caption: L7DG inhibits the TAK1/NF-κB/MAPK pathway.
Quantitative Data

Parameter Cell Line Treatment Concentration of L7DG Effect Reference
NO ProductionRAW 264.7LPS (1 µg/mL)5, 10, 20, 50 µMDose-dependent inhibition[1][2]
iNOS mRNA ExpressionRAW 264.7LPS (1 µg/mL)5, 10, 20, 50 µMDose-dependent inhibition[1][2]
COX-2 mRNA ExpressionRAW 264.7LPS (1 µg/mL)5, 10, 20, 50 µMDose-dependent inhibition[1][2]
IL-6 mRNA ExpressionRAW 264.7LPS (1 µg/mL)5, 10, 20, 50 µMDose-dependent inhibition[1][2]
TNF-α mRNA ExpressionRAW 264.7LPS (1 µg/mL)5, 10, 20, 50 µMDose-dependent inhibition[1][2]
IL-1β mRNA ExpressionRAW 264.7LPS (1 µg/mL)5, 10, 20, 50 µMDose-dependent inhibition[1][2]
Experimental Protocols

Cell Culture and Treatment (RAW 264.7 Macrophages)

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. The cells are then pre-treated with varying concentrations of this compound (5, 10, 20, 50 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 24 hours for gene expression analysis).

Western Blot Analysis for NF-κB and MAPK Pathways

  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-TAK1, TAK1, p-p65, p65, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Effects via Nrf2 Activation

This compound enhances the cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]

Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon stimulation by L7DG, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of antioxidant and detoxification enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]

L7DG_Antioxidant_Pathway cluster_nucleus Nuclear Events L7DG This compound Keap1 Keap1 L7DG->Keap1 Inhibition Nrf2_c Nrf2 Keap1->Nrf2_c Ub Ubiquitination & Proteasomal Degradation Nrf2_c->Ub Nucleus Nucleus Nrf2_c->Nucleus Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCLC, NQO1) ARE->Antioxidant_Genes Nrf2_n->ARE L7DG_Anti_Fibrotic_Pathway TGFb1 TGF-β1 HSC_Activation Hepatic Stellate Cell Activation TGFb1->HSC_Activation Fibrotic_Markers Expression of Fibrotic Markers (Collagen 1, α-SMA, Fibronectin) HSC_Activation->Fibrotic_Markers PTP1B PTP1B AMPK AMPK PTP1B->AMPK Dephosphorylation AMPK->HSC_Activation Inhibition L7DG This compound L7DG->PTP1B Inhibition

References

Investigating the Biological Activity of Luteolin 7-Diglucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-diglucuronide (L7DG) is a flavonoid glycoside found in various medicinal plants, including Aloysia triphylla (lemon verbena) and Verbena officinalis (vervain)[1]. As a member of the flavonoid family, L7DG is garnering increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties, as well as its specific role in modulating key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of molecular pathways.

Biological Activities of this compound

This compound exhibits a range of biological activities that are of significant interest for therapeutic development. While research specifically on L7DG is still emerging, studies on its aglycone, luteolin, and the closely related luteolin-7-O-glucuronide provide valuable insights into its potential pharmacological effects.

Antioxidant Activity

The antioxidant properties of flavonoids are crucial to their protective effects against cellular damage induced by oxidative stress. While specific quantitative data for this compound is limited, one study has reported its radical scavenging capabilities. The antioxidant activity of flavonoids is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Effects

Inflammation is a key pathological process in a multitude of diseases. Luteolin and its glycosides have demonstrated potent anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[2][3]. This inhibition is often mediated through the suppression of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs)[4][5].

Anticancer Properties

The anticancer potential of luteolin is well-documented, with studies showing its ability to inhibit the proliferation of various cancer cell lines[6][7]. Luteolin can induce apoptosis and cause cell cycle arrest in cancer cells[8]. While direct evidence for the anticancer activity of this compound is not yet widely available, the known activities of its aglycone suggest that L7DG may also possess valuable antiproliferative properties.

Specific Biological Targets: PTP1B Inhibition

A significant finding in the study of this compound is its potent and specific inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[9]. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B by L7DG leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation, a central regulator of cellular energy homeostasis[9]. This specific activity highlights a promising avenue for the development of L7DG as a therapeutic agent for metabolic disorders.

Quantitative Data on Biological Activity

This section summarizes the available quantitative data for this compound and its related compounds. Due to the limited specific data for L7DG, values for luteolin and luteolin-7-O-glucuronide are included for comparative purposes and to indicate potential activity.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound DPPH 101 µM [10]
LuteolinDPPH14 µM[11]
LuteolinABTS17.3 µM[12]
Luteolin-phospholipid complexDPPH28.33 µg/mL[4]

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayIC50 ValueReference
LuteolinBV-2 microgliaNitric Oxide Production6.9 µM[3]
LuteolinRAW 264.7Nitric Oxide Production~10 µM
Luteolin-7-O-glucosideRAW 264.7Nitric Oxide Production> 20 µM

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 Value (24h)Reference
LuteolinLoVo (colon cancer)Cytotoxicity66.70 µmol/L[6]
LuteolinHeLa (cervical cancer)Cytotoxicity> 30 µmol/L (sensitizes to cisplatin)[2]
LuteolinA549 (lung cancer)Cytotoxicity> 100 µmol/L (sensitizes to bleomycin)[2]
LuteolinMCF-7 (breast cancer)CytotoxicityBiphasic effect[13]

Table 4: Specific Enzyme Inhibition

CompoundEnzymeIC50 ValueReference
This compound PTP1B 2.10 µM [9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the biological activities of this compound.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the L7DG stock solution in methanol to obtain a range of concentrations to be tested.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • In a 96-well microplate, add 100 µL of each L7DG dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well containing the L7DG dilutions.

  • For the control, add 100 µL of methanol to a well followed by 100 µL of the DPPH solution.

  • For the blank, add 200 µL of methanol to a well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of L7DG to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide production in macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Prepare a stock solution of this compound in DMSO and then dilute it in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • After 24 hours, remove the medium from the wells and replace it with fresh medium containing various concentrations of L7DG.

  • Pre-incubate the cells with L7DG for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for another 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of inhibition of NO production relative to the LPS-stimulated control.

  • Determine the IC50 value of L7DG for NO production inhibition.

PTP1B Inhibition Assay

Objective: To determine the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B.

Materials:

  • This compound

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • In a 96-well plate, add a specific amount of the PTP1B enzyme to each well.

  • Add the different concentrations of L7DG to the respective wells. Include a control well with DMSO instead of L7DG.

  • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

  • Initiate the reaction by adding a solution of pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.

  • Calculate the percentage of PTP1B inhibition for each L7DG concentration compared to the control.

  • Plot the percentage of inhibition against the L7DG concentration to determine the IC50 value[9].

Western Blot Analysis for p-AMPK and AMPK

Objective: To investigate the effect of this compound on the phosphorylation of AMPK.

Materials:

  • This compound

  • Relevant cell line (e.g., HepG2, C2C12)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-AMPKα

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat the cells with this compound at various concentrations for a specified time.

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-AMPK overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total AMPK as a loading control.

  • Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Signaling Pathways Modulated by this compound

The biological effects of this compound and related flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

Luteolin and its glycosides have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. Luteolin can inhibit the phosphorylation of key proteins in these pathways, thereby reducing the inflammatory response.

G cluster_membrane Cell Membrane TLR4 TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs (MKK3/6, MKK4/7) TLR4->MAPKK LPS LPS LPS->TLR4 L7DG This compound L7DG->IKK L7DG->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus Translocation p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P AP1 AP-1 p38->AP1 P JNK->AP1 P AP1->nucleus Translocation inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammation Transcription

NF-κB and MAPK Signaling Inhibition
Metabolic Regulation: PTP1B/AMPK Signaling Pathway

This compound has been identified as a direct inhibitor of PTP1B. By inhibiting PTP1B, L7DG prevents the dephosphorylation of the insulin receptor and other key signaling molecules. This leads to the activation of AMPK, a master regulator of metabolism, which in turn promotes glucose uptake and fatty acid oxidation, and inhibits energy-consuming processes.

G L7DG This compound PTP1B PTP1B L7DG->PTP1B pAMPK p-AMPK (Active) PTP1B->pAMPK Dephosphorylation AMPK AMPK AMPK->pAMPK Phosphorylation Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) pAMPK->Metabolic_Effects

PTP1B/AMPK Signaling Pathway

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its antioxidant, anti-inflammatory, and potential anticancer properties, coupled with its specific inhibitory effect on PTP1B, make it a compelling candidate for further investigation in the context of various diseases, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides a foundational understanding of L7DG's bioactivity, offering valuable data and methodologies to support future research and development efforts. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

In-depth Technical Guide: Pharmacokinetics and Metabolism of Luteolin 7-Diglucuronide In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin, a common dietary flavonoid, undergoes extensive metabolism in vivo, with glucuronidation being a primary pathway. This technical guide focuses on the pharmacokinetics and metabolism of a significant metabolite, Luteolin 7-diglucuronide. While comprehensive pharmacokinetic data for this compound as a directly administered compound is limited in publicly available literature, this document synthesizes the current understanding of its formation, relative plasma concentrations, and the analytical methodologies used for its detection. This guide also provides detailed experimental protocols and visual representations of the metabolic pathways and experimental workflows to support further research in this area.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a wide variety of plants, fruits, and vegetables. It has garnered significant interest in the scientific community due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. However, the in vivo efficacy of luteolin is largely influenced by its bioavailability and metabolic fate. Upon oral administration, luteolin and its glycosides are extensively metabolized, primarily through glucuronidation and methylation. One of the major metabolites identified in plasma is this compound. Understanding the pharmacokinetics and metabolism of this specific metabolite is crucial for elucidating the overall biological activity of luteolin-containing products.

In Vivo Metabolism of Luteolin and Formation of this compound

The metabolism of luteolin is a multi-step process involving enzymes primarily in the intestine and liver. After oral ingestion of luteolin or its glycosides, such as luteolin-7-O-glucoside, the glycosidic bond is often hydrolyzed by intestinal microflora or epithelial enzymes to release the aglycone, luteolin. Subsequently, luteolin undergoes extensive phase II metabolism.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major metabolic pathway for luteolin. This process involves the covalent attachment of glucuronic acid to the hydroxyl groups of the luteolin molecule, increasing its water solubility and facilitating its excretion. Luteolin has four hydroxyl groups available for glucuronidation, leading to the formation of various mono- and di-glucuronides.

Studies have shown that after oral administration of luteolin-7-glycoside to laboratory animals, luteolin-diglucuronide is one of the main metabolites detected in blood plasma.[1] In fact, its maximum plasma concentration has been reported to be approximately three times higher than that of luteolin and methyl-luteolin-diglucuronide.[1] This indicates that diglucuronidation is a significant metabolic route for luteolin in vivo.

The formation of diglucuronides, such as 3',7-O-diglucuronide and 4',7-diG, is a time-dependent and isoform-specific process.[2] For instance, UGT1A1 has been shown to preferentially generate diglucuronides, while UGT1A6 and UGT1A9 tend to produce monoglucuronides.[2]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.

Metabolic Pathway of Luteolin to this compound cluster_ingestion Oral Ingestion cluster_intestine Intestinal Lumen / Epithelium cluster_liver Liver (Systemic Circulation) Luteolin-7-O-glucoside Luteolin-7-O-glucoside Luteolin Luteolin Luteolin-7-O-glucoside->Luteolin Hydrolysis (Intestinal Microflora/ Epithelial Enzymes) Luteolin-7-O-glucuronide Luteolin-7-O-glucuronide Luteolin->Luteolin-7-O-glucuronide Glucuronidation (UGTs) This compound This compound Luteolin-7-O-glucuronide->this compound Further Glucuronidation (UGTs)

Caption: Metabolic conversion of Luteolin-7-O-glucoside to this compound.

Quantitative Data on this compound Pharmacokinetics

The following table summarizes the available quantitative information regarding this compound in plasma after the administration of a precursor.

Compound AdministeredAnimal ModelDose and RouteKey Finding for this compoundReference
Luteolin-7-glycosideLaboratory AnimalsNot specifiedMaximum plasma concentration was approximately three times higher than luteolin and methyl-luteolin-diglucuronide.[1]

Note: The lack of specific Cmax, Tmax, AUC, and half-life values for this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the in vivo pharmacokinetic and metabolism studies of luteolin and its metabolites, including this compound.

Animal Models and Dosing
  • Animal Species: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of flavonoids.[3]

  • Housing and Acclimatization: Animals are typically housed in controlled environments with standard diet and water ad libitum. An acclimatization period of at least one week is recommended before the experiment.

  • Dosing: The test compound (e.g., Luteolin-7-glycoside) is often administered orally via gavage. The vehicle for administration can be a suspension in a suitable medium like starch paste.

Sample Collection
  • Blood Sampling: Blood samples are collected at various time points post-administration to capture the absorption, distribution, and elimination phases. Typical time points include 0.5, 1, 2, 4, 8, and 24 hours after dosing.[1]

  • Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., citrate) and then centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.[1]

Bioanalytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Fast Liquid Chromatography-tandem Mass Spectrometry (UFLC-MS/MS) are the methods of choice for the sensitive and selective quantification of luteolin and its metabolites in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent such as methanol or acetonitrile.[1] The supernatant is then separated and used for analysis.

  • Chromatographic Separation:

    • Column: A C18 column (e.g., Luna® 5 µm C18, 250 × 4.6 mm) is commonly used for separation.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.2% formic acid) and an organic phase (e.g., acetonitrile) is employed to achieve optimal separation of the analytes.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of luteolin and its glucuronide conjugates.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific analytes in a complex matrix.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

Experimental Workflow for Pharmacokinetic Study Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling

Caption: A typical workflow for an in vivo pharmacokinetic study.

Discussion and Future Perspectives

The available evidence strongly suggests that this compound is a significant metabolite of luteolin and its glycosides in vivo. Its relatively high plasma concentration compared to the parent aglycone indicates that it may contribute to the overall biological effects attributed to luteolin consumption.

However, the lack of dedicated pharmacokinetic studies on isolated this compound presents a considerable gap in our understanding. Future research should focus on:

  • Pharmacokinetic Profiling: Conducting in vivo studies involving the direct administration of purified this compound to determine its absolute bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution).

  • Biological Activity: Investigating the specific pharmacological activities of this compound to understand its contribution to the therapeutic effects of luteolin.

  • Transporter Interactions: Elucidating the role of drug transporters in the absorption, distribution, and excretion of this compound.

Conclusion

This compound is a major in vivo metabolite of luteolin and its glycosides, formed through extensive glucuronidation. While current research has identified its presence and relative abundance in plasma, detailed pharmacokinetic parameters remain to be elucidated. The experimental protocols and analytical methods outlined in this guide provide a framework for future studies aimed at filling this knowledge gap. A comprehensive understanding of the pharmacokinetics and metabolism of this compound is essential for the rational development of luteolin-based therapeutics and functional foods.

References

In Vitro Antioxidant Potential of Luteolin 7-Diglucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-diglucuronide, a flavonoid glycoside, is a subject of growing interest within the scientific community for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant potential of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed resource, encompassing available quantitative data, in-depth experimental methodologies, and visual representations of relevant biological pathways and workflows. While direct quantitative data for this compound across a wide spectrum of antioxidant assays remains an area for further investigation, this guide synthesizes the existing specific data and provides context from closely related luteolin compounds to support future research and development endeavors.

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism and play a dual role as both deleterious and beneficial species. However, an imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of a myriad of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have been extensively studied for their potent antioxidant properties.

Luteolin, a common flavone, and its various glycosidic forms have demonstrated significant antioxidant activity. This compound is a specific glycoside of luteolin that has been identified in various plant species. Its antioxidant potential is attributed to its chemical structure, which enables it to scavenge free radicals and modulate cellular antioxidant defense systems. This guide delves into the specifics of its in vitro antioxidant capacity, providing a foundation for its potential application in therapeutic contexts.

Quantitative Antioxidant Data

The direct in vitro antioxidant capacity of this compound has been evaluated in a limited number of studies. The available quantitative data is summarized in the table below. For a broader context, data for the aglycone, luteolin, and its more commonly studied monoglycosides are also included, with clear differentiation.

Compound Assay IC50 Value Reference
This compound DPPH Radical Scavenging 101 µM [1]
This compound Superoxide Radical Scavenging 40 µM [1]
LuteolinDPPH Radical Scavenging14 µM
LuteolinABTS Radical Scavenging17.3 ± 0.82 µM
Luteolin 7-O-glucosideDPPH Radical Scavenging6.1 µM

Note: The data for Luteolin and Luteolin 7-O-glucoside are provided for comparative purposes and to highlight the general antioxidant potential within this class of flavonoids. Further research is required to establish a comprehensive antioxidant profile for this compound across a wider range of assays.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of antioxidant activities. The following sections provide detailed methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound and Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standards: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Assay Protocol:

    • To a 96-well microplate, add 10 µL of the various concentrations of the test compound or positive control.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Shake the plate and incubate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound (this compound)

  • Standard (e.g., Ferrous sulfate, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C in a water bath before use.

  • Preparation of Test Compound and Standards: Prepare a stock solution and serial dilutions of this compound and a standard solution of known Fe²⁺ concentration or Trolox.

  • Assay Protocol:

    • To a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

    • Shake the plate and incubate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their respective concentrations. The FRAP value of the test compound is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Signaling Pathways and Mechanistic Insights

The antioxidant effects of luteolin and its glycosides are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like luteolin glycosides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L7D This compound Keap1_Nrf2 Keap1-Nrf2 Complex L7D->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralizes

Caption: Nrf2-ARE signaling pathway activated by this compound.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of research can aid in understanding and replication.

General Workflow for In Vitro Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening the antioxidant potential of a compound like this compound.

Antioxidant_Screening_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound This compound (Test Compound) Stock_Solution Prepare Stock Solution Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP Other_Assays Other Assays (e.g., Superoxide Scavenging) Serial_Dilutions->Other_Assays Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Other_Assays->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare with Standards IC50->Comparison Conclusion_Node Evaluate Antioxidant Potential Comparison->Conclusion_Node

Caption: General workflow for in vitro antioxidant activity screening.

Conclusion

This compound demonstrates notable in vitro antioxidant potential, as evidenced by its capacity to scavenge DPPH and superoxide radicals. While the available quantitative data for this specific diglucuronide is currently limited, the broader evidence from its aglycone, luteolin, and related monoglycosides strongly suggests a significant role in mitigating oxidative stress. The mechanisms underlying its antioxidant activity are likely twofold: direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway.

This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic applications of this compound. The detailed experimental protocols and workflow diagrams are intended to facilitate standardized and reproducible research in this promising area. Future studies should aim to expand the quantitative antioxidant profile of this compound using a comprehensive panel of assays and to further elucidate its molecular mechanisms of action in various cell-based models of oxidative stress. Such research will be pivotal in unlocking the full therapeutic potential of this natural compound.

References

The Role of Luteolin 7-Diglucuronide in Plant Defense and Stress Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-diglucuronide (L7DG), a glycosylated flavonoid, is emerging as a significant metabolite in the complex network of plant defense and stress response mechanisms. This technical guide provides a comprehensive overview of the current understanding of L7DG's role, covering its biosynthesis, its accumulation under various stress conditions, and its purported mechanisms of action. Detailed experimental protocols for the extraction, quantification, and functional analysis of L7DG are provided, alongside a critical examination of the signaling pathways potentially modulated by this compound. This document aims to serve as a valuable resource for researchers investigating plant secondary metabolism and professionals in the field of drug development seeking to harness the therapeutic potential of plant-derived compounds.

Introduction

Plants, as sessile organisms, have evolved sophisticated strategies to contend with a myriad of biotic and abiotic stresses. A key component of this adaptive capability lies in the production of a diverse arsenal of secondary metabolites, among which flavonoids play a pivotal role.[1] Flavonoids are a class of polyphenolic compounds that are involved in a wide range of physiological processes, including pigmentation, UV protection, and defense against pathogens and herbivores.[2]

Luteolin, a common flavone, is known for its potent antioxidant and anti-inflammatory properties.[3] In plants, luteolin is often found in its glycosylated forms, which enhances its solubility and stability.[4][5] this compound (L7DG) is a significant, though less studied, glycoside of luteolin. Emerging evidence suggests that L7DG is not merely a storage form of luteolin but an active participant in the plant's defense and stress response systems. This guide will delve into the technical details of L7DG's function in these critical processes.

Biosynthesis of this compound

The biosynthesis of L7DG begins with the well-established phenylpropanoid pathway, which generates the flavonoid backbone. The subsequent glycosylation steps are crucial for the formation of L7DG.

The biosynthesis of luteolin, the aglycone of L7DG, follows the general flavonoid biosynthetic pathway, starting from phenylalanine.[6] Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavone Synthase (FNS).[7]

The final and defining step in the formation of L7DG is the attachment of two glucuronic acid moieties to the 7-hydroxyl group of the luteolin molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a large and diverse family of enzymes that transfer a glucuronic acid group from UDP-glucuronic acid to an acceptor molecule.[1][8] In the model legume Medicago truncatula, the glycosyltransferase UGT84F9 has been identified as a key enzyme in the formation of flavonoid glucuronides, including those of luteolin.[1][2] The biosynthesis of the diglucuronide likely involves a sequential two-step glucuronidation process, though the specific UGTs responsible for each step in most plant species are yet to be fully characterized.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H L7MG Luteolin 7-O-monoglucuronide Luteolin->L7MG UGT (Glucuronidation) L7DG This compound L7MG->L7DG UGT (Glucuronidation)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on L7DG Accumulation under Stress

The accumulation of L7DG in plants is significantly influenced by environmental stressors. The following table summarizes the available quantitative data on the changes in L7DG and related compounds in response to various abiotic and biotic stresses.

Plant SpeciesStress ConditionCompound MeasuredFold Change/ConcentrationReference
Ligularia fischeriDroughtLuteolin-7-O-glucuronideIncreased[9]
Chrysanthemum spp.Water stressLuteolinIncreased[10]
Lactuca sativa (Lettuce)DroughtLuteolinIncreased[11]
Elodea nuttalliiHigh lightLuteolin 7-O-diglucuronide~1.2% of plant dry matter[12]
Elodea nuttalliiLow lightLuteolin 7-O-diglucuronide~0.6% of plant dry matter[12]
Solanum nigrumSalinityFlavonoids (general)Increased[10]
General observationSalinity and UV radiationLuteolin 7-O-glycosidesEnhanced biosynthesis[10]

Role in Plant Defense and Stress Response Mechanisms

L7DG is implicated in a range of defense and stress response mechanisms, primarily through its antioxidant and potential antimicrobial properties, as well as its role as a signaling molecule.

Antioxidant Activity

A primary defense mechanism against abiotic and biotic stress is the mitigation of oxidative damage caused by reactive oxygen species (ROS). Flavonoids, including luteolin and its glycosides, are potent antioxidants.[13] L7DG, with its multiple hydroxyl groups, is capable of scavenging free radicals, thereby protecting cellular components from oxidative damage.[14][15] The increased accumulation of L7DG under stress conditions suggests a direct role in enhancing the plant's antioxidant capacity.

Antimicrobial and Antifungal Activity

Luteolin has demonstrated significant antibacterial activity against a range of plant and human pathogens.[16][17] Studies have shown that luteolin can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with nucleic acid synthesis.[1][16] While direct evidence for the antimicrobial activity of L7DG in a plant-pathogen context is still emerging, one study has reported its in vitro antifungal activity.[6] It is plausible that L7DG acts as a phytoalexin or phytoanticipin, contributing to the plant's chemical defense barrier against microbial invasion.

Signaling Role

Beyond its direct protective functions, L7DG may also act as a signaling molecule in the plant's defense network. Flavonoids are known to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades and calcium signaling pathways, which are central to plant stress responses.[18][19] Luteolin has been shown to induce the expression of nodulation genes in Rhizobium, highlighting its role in plant-microbe communication.[20] While the specific signaling pathways modulated by L7DG in plants are yet to be fully elucidated, research in non-plant systems has shown that luteolin and its glycosides can influence pathways such as NF-κB, AP-1, and PI3K-Akt.[21]

L7DG_Stress_Response cluster_stress Biotic & Abiotic Stress cluster_plant_response Plant Response cluster_outcomes Physiological Outcomes Stress Pathogens, Drought, Salinity, UV L7DG_synthesis L7DG Biosynthesis Stress->L7DG_synthesis ROS_scavenging ROS Scavenging L7DG_synthesis->ROS_scavenging Antimicrobial Antimicrobial Activity L7DG_synthesis->Antimicrobial Signaling Signal Transduction L7DG_synthesis->Signaling Stress_Tolerance Stress Tolerance ROS_scavenging->Stress_Tolerance Defense Pathogen Defense Antimicrobial->Defense Signaling->Stress_Tolerance Signaling->Defense

Figure 2: Logical relationship of L7DG's role in plant stress response.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of L7DG from plant tissues.

Extraction of this compound

L7DG_Extraction_Workflow start Plant Tissue Sample (Fresh/Freeze-dried) grind Grind to a fine powder in liquid nitrogen start->grind extract Extract with 80% methanol (or ethanol) with sonication grind->extract centrifuge1 Centrifuge to pellet debris extract->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 concentrate Concentrate the extract under vacuum supernatant1->concentrate resuspend Resuspend in a suitable solvent (e.g., 50% methanol) concentrate->resuspend filter Filter through a 0.22 µm syringe filter resuspend->filter end Extract ready for analysis filter->end

References

Methodological & Application

Application Note: Quantification of Luteolin 7-diglucuronide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Luteolin 7-diglucuronide in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a significant flavonoid glycoside found in various medicinal plants, such as Aloysia triphylla and Verbena officinalis[1]. As a metabolite of luteolin, its quantification is crucial for pharmacokinetic studies, herbal medicine quality control, and understanding its biological activities, which include antioxidant and anti-inflammatory effects. This application note outlines a robust and reproducible HPLC method for the accurate quantification of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1100 series or equivalent with UV-Vis/DAD detector
Column Eclipse XDB C18, 4.6 x 250 mm, 5 µm[2]
Mobile Phase A 0.4% Phosphoric acid in Water[3]
Mobile Phase B Acetonitrile
Gradient Isocratic: 18% Acetonitrile, 82% 0.4% Phosphoric Acid Solution[3]
Flow Rate 0.8 mL/min[2]
Column Temperature 40°C[3]
Detection Wavelength 348 nm[3]
Injection Volume 20 µL[2]
Run Time Approximately 15 minutes

Note: The selection of a C18 column is common for the analysis of flavonoid glycosides. The mobile phase composition and gradient can be further optimized based on the specific sample matrix and co-eluting compounds.

Standard Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol or a mixture of water and methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from plant extract):

  • Weigh 1 gram of the powdered plant material.

  • Extract with 30% ethanol in water for optimal extraction of this compound[4].

  • Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9999
Range (µg/mL) Defined by the linear range0.1972 - 3.944 µg/mL[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:16 µg/mL (for Luteolin 7-glucuronide)[4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:117 µg/mL (for Luteolin 7-glucuronide)[4]
Precision (%RSD) Intraday: < 2%, Interday: < 3%Intraday: 0.99–2.96%, Interday: 2.03–2.74% (for Luteolin 7-glucuronide)[4]
Accuracy (% Recovery) 80 - 120%89.66 - 99.50% (for Luteolin 7-glucuronide)[4]
Specificity No interfering peaks at the retention time of the analytePeak purity analysis confirms no co-elution

Quantification Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Dilute Serial Dilutions for Calibration Curve Stock->Dilute Inject_Std Inject Calibration Standards Dilute->Inject_Std Sample Weigh Plant Material Extract Solvent Extraction Sample->Extract Filter Filter Extract Extract->Filter Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Inject_Std->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify this compound Inject_Sample->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC.

This application note provides a general guideline. The method may require optimization for different sample matrices and instrumentation.

References

Application Notes and Protocols for Tandem Mass Spectrometry (MS/MS) Analysis of Luteolin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a common flavonoid found in a variety of plants, is known for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Following administration, luteolin undergoes extensive metabolism, with glucuronidation being a primary pathway. Luteolin 7-diglucuronide is a significant metabolite, and its accurate quantification in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) offers a highly sensitive and selective method for the analysis of this metabolite.

This document provides a detailed protocol for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using a UPLC-MS/MS system. The described method is based on established procedures for related flavonoid glucuronides and provides a robust starting point for method development and validation.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade, acidified with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Venusil MP C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B (linear gradient)

    • 5-6 min: 90% B (hold)

    • 6-6.1 min: 90-10% B (linear gradient)

    • 6.1-8 min: 10% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

  • Collision Gas: Argon

  • MRM Transitions:

    • Precursor Ion (m/z): 637.1

    • Product Ions (m/z) and indicative Collision Energies (CE):

      • 285.1 (quantifier) - CE: ~30 V

      • 351.1 (qualifier) - CE: ~25 V

      • 193.1 (qualifier) - CE: ~35 V

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative data for this compound is not extensively available in the literature. However, the following table presents typical validation parameters for a closely related compound, Luteolin 7-O-β-D-glucuronide, analyzed by UFLC-MS/MS in beagle dog plasma, which can serve as a reference for method development and validation of this compound analysis.[1]

ParameterLuteolin 7-O-β-D-glucuronide
Linearity Range 4.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 4.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Extraction Recovery > 75%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acidified Acetonitrile) plasma->precipitation 1. Add centrifugation Centrifugation precipitation->centrifugation 2. Vortex & Spin filtration Filtration centrifugation->filtration 3. Collect Supernatant uplc UPLC Separation filtration->uplc 4. Inject msms MS/MS Detection (MRM Mode) uplc->msms 5. Elute quantification Quantification msms->quantification 6. Acquire Data reporting Reporting quantification->reporting 7. Analyze

Caption: Experimental workflow for the analysis of this compound.

Fragmentation Pathway of this compound

The fragmentation of the precursor ion [M-H]⁻ of this compound at m/z 637.1 primarily involves the cleavage of the glycosidic bonds.[2]

fragmentation_pathway cluster_fragments Major Fragment Ions precursor This compound [M-H]⁻ m/z 637.1 fragment1 [Luteolin + Glucuronic Acid - H]⁻ m/z 461.1 precursor->fragment1 - Glucuronic acid (176 Da) fragment2 [Di-glucuronic acid - H]⁻ m/z 351.1 precursor->fragment2 - Luteolin (286 Da) fragment3 Luteolin aglycone [Y₀]⁻ m/z 285.1 fragment1->fragment3 - Glucuronic acid (176 Da) fragment4 [Glucuronic acid - H]⁻ m/z 193.1 fragment2->fragment4 - Glucuronic acid (176 Da)

References

Application Note and Protocol for the Extraction of Luteolin 7-diglucuronide from Verbena officinalis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbena officinalis, commonly known as common vervain, is a medicinal plant rich in various bioactive compounds, including iridoids, phenylpropanoid glycosides, and flavonoids.[1][2][3][4][5] Among these, Luteolin 7-diglucuronide has been identified as a major flavonoid constituent with potential therapeutic properties.[6][7][8] This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of Verbena officinalis, intended for researchers in natural product chemistry and drug development.

Data Presentation: Comparison of Extraction Solvents

The choice of solvent system significantly impacts the yield and purity of the extracted compounds. Below is a summary of quantitative data from a study comparing different butanol and ethanol solvent combinations for the extraction of total phenolics and flavonoids from Verbena officinalis. A 50:50 butanol:ethanol mixture was found to be the most efficient for the isolation of phenolic compounds.[6]

Solvent System (Butanol:Ethanol)Extract Yield (% of Dry Weight)Total Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
100:0 (B1)9.38%Data not availableData not available
75:25 (BE7.5)7.56%LowestLowest
50:50 (BE5)11.23%HighestHighest
25:75 (BE2.5)6.83%IntermediateIntermediate

Note: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents. Specific quantitative values for TPC and TFC were not provided in the source, only relative amounts.

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a multi-step procedure for the extraction, fractionation, and isolation of this compound from the dried aerial parts of Verbena officinalis.

1. Materials and Equipment

  • Dried aerial parts of Verbena officinalis

  • Solvents: Methanol, Ethanol, Butanol, Ethyl Acetate, Water (HPLC grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Freeze dryer

  • Column chromatography setup (Sephadex LH-20)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Analytical and preparative C18 HPLC columns

  • Glassware (beakers, flasks, etc.)

  • Filtration apparatus (e.g., Millipore filtration unit, 0.45 µm filter)

2. Extraction

This protocol utilizes a Soxhlet extraction method, which is a commonly used technique for the extraction of bioactive compounds from plant materials.[9]

  • Step 1: Preparation of Plant Material

    • Grind the dried aerial parts of Verbena officinalis into a fine powder to increase the surface area for extraction.

  • Step 2: Soxhlet Extraction

    • Place the powdered plant material (e.g., 100 g) into a thimble and position it in the Soxhlet extractor.

    • Fill the boiling flask with a 50:50 (v/v) mixture of butanol and ethanol. This solvent system has been shown to be efficient for the extraction of phenolic compounds from Verbena officinalis.[6]

    • Heat the solvent to its boiling point and allow the extraction to proceed for approximately 6-8 hours.

  • Step 3: Concentration of the Extract

    • After extraction, concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

    • Dry the crude extract completely using a freeze dryer.

3. Fractionation

Fractionation of the crude extract is necessary to separate compounds based on their polarity.

  • Step 1: Liquid-Liquid Partitioning

    • Suspend the dried crude extract in water and sequentially partition with solvents of increasing polarity, such as ethyl acetate and n-butanol.

    • This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

  • Step 2: Concentration of Fractions

    • Concentrate each fraction using a rotary evaporator to remove the solvent.

4. Purification by Column Chromatography

  • Step 1: Column Packing

    • Pack a chromatography column with Sephadex LH-20 as the stationary phase. Equilibrate the column with methanol.

  • Step 2: Sample Loading and Elution

    • Dissolve the dried n-butanol fraction in a minimal amount of methanol and load it onto the prepared Sephadex LH-20 column.

    • Elute the column with methanol, collecting fractions of a specific volume (e.g., 10 mL).

  • Step 3: Monitoring Fractions

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

5. Isolation by Preparative HPLC

  • Step 1: Pooling and Concentration

    • Pool the fractions identified as containing this compound and concentrate them using a rotary evaporator.

  • Step 2: Preparative HPLC

    • Further purify the concentrated fraction using a preparative HPLC system equipped with a C18 column.

    • A suitable mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid).

    • Collect the peak corresponding to this compound based on its retention time, which can be determined from analytical HPLC analysis of a standard or from literature data.

  • Step 3: Final Concentration

    • Remove the HPLC solvents from the collected fraction using a rotary evaporator and then a freeze dryer to obtain the purified this compound.

6. Identification and Quantification

  • The identity and purity of the isolated compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Quantification can be performed using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) method with a Diode Array Detector (DAD).[10]

Visualizations

Extraction_Workflow Start Dried Aerial Parts of Verbena officinalis Grinding Grinding Start->Grinding Soxhlet Soxhlet Extraction (50:50 Butanol:Ethanol) Grinding->Soxhlet Concentration1 Rotary Evaporation & Freeze Drying Soxhlet->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Fractionation Liquid-Liquid Partitioning (EtOAc, n-BuOH) Crude_Extract->Fractionation BuOH_Fraction n-Butanol Fraction Fractionation->BuOH_Fraction Polar Fraction Column_Chrom Sephadex LH-20 Column Chromatography BuOH_Fraction->Column_Chrom HPLC_fractions L7D-rich Fractions Column_Chrom->HPLC_fractions Prep_HPLC Preparative HPLC (C18) HPLC_fractions->Prep_HPLC Pure_L7D Pure Luteolin 7-diglucuronide Prep_HPLC->Pure_L7D Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC) Pure_L7D->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols: Luteolin 7-Diglucuronide as a Biomarker for Botanical Product Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Luteolin 7-diglucuronide as a biomarker for the consumption of luteolin-rich botanical products. This document includes detailed experimental protocols for sample analysis, a summary of quantitative data, and visualizations of relevant biological pathways.

Introduction

Luteolin is a widely distributed flavonoid in the plant kingdom, found in numerous fruits, vegetables, and medicinal herbs.[1][2] Common dietary sources include celery, parsley, broccoli, peppers, chamomile tea, and artichoke extract.[1][3][4] Upon consumption, luteolin undergoes extensive metabolism, with a significant portion being converted into glucuronide conjugates.[3][5] this compound is a major metabolite and its detection and quantification in biological fluids can serve as a reliable biomarker for the intake of luteolin-containing botanical products.[6] Monitoring this biomarker is crucial for pharmacokinetic studies, dose-response assessments, and ensuring compliance in clinical trials involving luteolin-based therapies.

Data Presentation: Pharmacokinetics of Luteolin and its Metabolites

The following tables summarize the pharmacokinetic parameters of luteolin and its metabolites, including Luteolin 7-glucuronide, following the administration of luteolin or luteolin-rich extracts. While specific data for this compound is limited, the data for related glucuronides provides valuable insights into the expected pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (hng/mL)Bioavailability (%)Reference
LuteolinOral (gavage)1 g/kg (liquorice extract)185 ± 0.120.87 ± 0.0535.01 ± 0.81-[5]
LuteolinOral100 mg/kg--611 ± 89 (minµg/mL)26 ± 6[7]
LuteolinIntravenous10 mg/kg--261 ± 33 (min*µg/mL)-[7]

Table 2: Pharmacokinetic Parameters of Luteolin-7-O-glucoside in Rats

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (min*µg/mL)Bioavailability (%)Reference
Luteolin-7-O-glucosideOral1 g/kg--2109 ± 350~10 ± 2[7]
Luteolin-7-O-glucosideIntravenous10 mg/kg--229 ± 15-[7]

Table 3: Human Pharmacokinetic Data after Artichoke Leaf Extract Consumption

MetabolitePeak Plasma Concentration (ng/mL)Time to Peak (h)Elimination Half-life (h)Reference
Luteolin Glucuronide59.08 - 156.580.5 - 0.672 - 3[6]
Luteolin SulfateDetected--[6]

Experimental Protocols

Quantification of this compound in Human Plasma using HPLC-MS/MS

This protocol provides a step-by-step method for the sensitive and selective quantification of this compound in human plasma.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar flavonoid glucuronide)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Microcentrifuge tubes

  • Pipettes and tips

3.1.2. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples for 1 minute to ensure homogeneity.[8]

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 200 µL of acetonitrile containing the internal standard (e.g., 1 µg/mL).[8]

  • Vortex the mixture vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 13,000 rpm for 30 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.1.3. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent with an electrospray ionization (ESI) source

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[9]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min[9]

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • MS/MS Detection: Negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the IS should be optimized. For a related compound, luteolin-7-O-glucuronide, the transition is m/z 461.1→284.9.[10]

3.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards. Quantify the this compound in the plasma samples using the regression equation from the calibration curve.

Analysis of this compound in Urine

This protocol outlines the preparation of urine samples for the analysis of flavonoid glucuronides.

3.2.1. Sample Collection and Storage

  • Collect midstream urine samples in sterile containers.[11]

  • For optimal preservation of analytes, analyze samples within 4 hours if stored at 4°C or within 30 minutes at 20°C. For longer storage, add a preservative or freeze at -80°C.[11]

3.2.2. Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature and vortex for 1 minute.[8]

  • To 100 µL of urine, add 200 µL of acetonitrile containing the internal standard.[8]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 30 minutes.[8]

  • Transfer the supernatant for LC-MS/MS analysis.

3.2.3. Enzymatic Hydrolysis (for total luteolin determination)

To measure the total amount of luteolin (aglycone + conjugates), an enzymatic hydrolysis step can be included to cleave the glucuronide moieties.

  • To 1 mL of urine, add β-glucuronidase/sulfatase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).

  • Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours or overnight).

  • Stop the reaction by adding a solvent like acetonitrile.

  • Proceed with the protein precipitation and extraction steps as described above.

Signaling Pathways and Experimental Workflows

Luteolin's Impact on Cellular Signaling

Luteolin and its metabolites have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for elucidating the mechanisms of action of luteolin-containing botanical products.

Luteolin_Signaling_Pathways cluster_0 PI3K/Akt Signaling Pathway cluster_1 MAPK Signaling Pathway cluster_2 NF-κB Signaling Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Luteolin2 Luteolin MAPK MAPK (ERK, JNK, p38) Luteolin2->MAPK Modulates AP1 AP-1 MAPK->AP1 Inflammation_MAPK Inflammation Apoptosis AP1->Inflammation_MAPK Luteolin3 Luteolin IKK IKK Luteolin3->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Inflammation_NFkB Inflammatory Gene Expression NFkB->Inflammation_NFkB

Caption: Luteolin modulates key inflammatory and cell survival pathways.

Experimental Workflow for Biomarker Analysis

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

Experimental_Workflow Sample_Collection Sample Collection (Plasma or Urine) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Biomarker_Result Biomarker Concentration Data_Processing->Biomarker_Result

Caption: Workflow for this compound biomarker analysis.

Conclusion

This compound serves as a specific and reliable biomarker for assessing the consumption of luteolin-rich botanical products. The provided protocols for sample preparation and HPLC-MS/MS analysis offer a robust framework for its quantification in biological matrices. The summarized pharmacokinetic data and signaling pathway diagrams provide essential context for researchers and drug development professionals working with luteolin-based interventions. Further studies are warranted to establish a more comprehensive pharmacokinetic profile of this compound in humans following the consumption of various botanical products.

References

Application of Luteolin 7-diglucuronide in Hepatic Stellate Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-diglucuronide (L7DG) is a major flavonoid extracted from plants such as Perilla frutescens and Verbena officinalis. It has garnered significant attention in liver disease research for its potential therapeutic effects against liver fibrosis.[1][2] The activation of hepatic stellate cells (HSCs) is a pivotal event in the development of liver fibrosis, making these cells a key target for anti-fibrotic therapies. L7DG has been shown to ameliorate HSC activation and attenuate liver fibrosis, primarily through its activity as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2] This document provides detailed application notes and protocols for the use of this compound in hepatic stellate cell culture, summarizing key findings and experimental methodologies. While some studies focus on the parent compound, luteolin, its effects on signaling pathways relevant to HSC activation provide valuable context for the application of L7DG.

Mechanism of Action

This compound exerts its anti-fibrotic effects on hepatic stellate cells through the modulation of specific signaling pathways. The primary mechanism identified is the inhibition of PTP1B, which leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation and subsequent inhibition of HSC activation.[1][2]

In addition to the PTP1B/AMPK pathway, studies on the parent compound, luteolin, have revealed inhibitory effects on other key signaling cascades involved in HSC activation and fibrogenesis. These include the suppression of the STAT3 pathway, as well as the AKT/mTOR/p70S6K and TGFβ/Smad signaling pathways.[3][4]

Signaling Pathway Diagrams

L7DG_PTP1B_AMPK_Pathway L7DG This compound PTP1B PTP1B L7DG->PTP1B Inhibits AMPK AMPK PTP1B->AMPK Dephosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation HSC_Activation HSC Activation pAMPK->HSC_Activation Inhibits Fibrosis_Markers Fibrotic Markers (Collagen I, α-SMA, Fibronectin) HSC_Activation->Fibrosis_Markers Induces Luteolin_STAT3_Pathway Luteolin Luteolin pSTAT3 p-STAT3 (Active) Luteolin->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_Nuclear STAT3 Nuclear Translocation pSTAT3->STAT3_Nuclear Target_Genes Target Gene Expression (c-myc, cyclin D1) STAT3_Nuclear->Target_Genes Induces HSC_Proliferation HSC Proliferation Target_Genes->HSC_Proliferation Promotes Luteolin_AKT_TGFB_Pathways cluster_AKT AKT/mTOR Pathway cluster_TGFB TGFβ/Smad Pathway PDGF PDGF AKT AKT PDGF->AKT pAKT p-AKT (Active) AKT->pAKT mTOR mTOR pAKT->mTOR p70S6K p70S6K mTOR->p70S6K HSC_Prolif_Mig HSC Proliferation & Migration p70S6K->HSC_Prolif_Mig TGFB1 TGF-β1 Smad23 Smad2/3 TGFB1->Smad23 pSmad23 p-Smad2/3 (Active) Smad23->pSmad23 Smad_Complex p-Smad2/3-Smad4 Complex pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Fibrotic Gene Transcription Smad_Complex->Gene_Transcription Luteolin Luteolin Luteolin->pAKT Inhibits Luteolin->pSmad23 Inhibits HSC_Culture_Workflow start Start thaw Thaw cryopreserved HSCs start->thaw wash Wash and centrifuge cells thaw->wash resuspend Resuspend pellet in fresh medium wash->resuspend count Count cells resuspend->count seed Seed cells on collagen I coated plates (4,000 cells/cm²) count->seed incubate Incubate (37°C, 5% CO₂) seed->incubate medium_change Change medium next day and every other day incubate->medium_change subculture Subculture at 90% confluency medium_change->subculture end End subculture->end L7DG_Treatment_Workflow start Start culture_hsc Culture HSCs (e.g., LX-2 or primary HSCs) to desired confluency start->culture_hsc activate_hsc Activate HSCs with TGF-β1 (optional) culture_hsc->activate_hsc treat_l7dg Co-treat with this compound (e.g., 5, 20, 50 µM) activate_hsc->treat_l7dg incubate Incubate for a specified duration (e.g., 24-72 hours) treat_l7dg->incubate harvest Harvest cells for analysis incubate->harvest analysis Perform downstream analysis (Western Blot, qPCR, etc.) harvest->analysis end End analysis->end

References

Application Notes and Protocols for Studying the Cardioprotective Effects of Luteolin 7-diglucuronide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing animal models to investigate the cardioprotective effects of Luteolin 7-diglucuronide (L7DG). The protocols detailed below are based on established methodologies for inducing myocardial injury and assessing the therapeutic potential of L7DG.

Application Notes

This compound is a naturally occurring flavonoid glycoside that has demonstrated significant antioxidant and anti-inflammatory properties.[1] In the context of cardiovascular research, L7DG has emerged as a promising agent for protecting the heart from injury and subsequent pathological remodeling, such as fibrosis.[2][3][4]

The most common animal model to study these effects is the isoproterenol (ISO)-induced myocardial injury model in mice or rats.[2][3][4] Isoproterenol, a β-adrenergic receptor agonist, when administered at high doses, induces severe cardiac stress, leading to cardiomyocyte death, inflammation, and fibrosis, thereby mimicking many aspects of myocardial infarction in humans.[2][3][4]

The primary mechanism of L7DG's cardioprotective action involves the mitigation of oxidative stress and the modulation of fibrotic signaling pathways. Specifically, L7DG has been shown to suppress the expression of genes encoding subunits of NADPH oxidase, a major source of reactive oxygen species (ROS) in the heart.[2][3][4] Furthermore, it attenuates the transforming growth factor-beta (TGF-β) signaling pathway, a key regulator of cardiac fibrosis, by reducing the phosphorylation of Smad2 and modulating the expression of associated microRNAs (miRNAs) such as miR-21, miR-29c, and miR-30c.[2][3]

Experimental Protocols

Induction of Myocardial Injury with Isoproterenol

This protocol describes the induction of myocardial injury and fibrosis in mice using isoproterenol.

Materials:

  • Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile 0.9% saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a fresh solution of isoproterenol in sterile 0.9% saline. The concentration should be calculated to deliver a dose of 5 mg/kg body weight.

  • Administer isoproterenol (5 mg/kg) or vehicle (saline) to mice via intraperitoneal injection once daily for 5 to 10 consecutive days.[2][3][4]

  • Monitor the animals daily for any signs of distress.

  • At the end of the treatment period, euthanize the mice for tissue collection and analysis.

Preparation and Administration of this compound

This protocol outlines the preparation and administration of L7DG for in vivo studies.

Materials:

  • This compound (MedChemExpress or equivalent)

  • Sterile 0.9% saline

  • Vortex mixer

  • Syringes and needles for i.p. injection

Procedure:

  • Prepare a stock solution of L7DG by dissolving it in sterile 0.9% saline. The concentration should be calculated based on the desired dosage (e.g., 5, 10, 20, or 40 mg/kg body weight).[1]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Two treatment regimens can be employed:[2][3][4]

    • Pretreatment: Administer L7DG (5-40 mg/kg, i.p.) 30 minutes prior to each isoproterenol injection.[1]

    • Posttreatment: Induce myocardial injury with isoproterenol for 10 days. From day 6 to day 10, administer L7DG (40 mg/kg, i.p.) daily.

  • A vehicle control group receiving only saline should be included.

Assessment of Cardiac Fibrosis

This protocol describes the histological assessment and quantification of cardiac fibrosis.

Materials:

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin

  • Microtome

  • Glass slides

  • Masson's trichrome staining kit

  • Picrosirius red solution

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Harvest the hearts and fix them in 4% paraformaldehyde overnight at 4°C.

  • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • For staining, deparaffinize and rehydrate the sections.

  • Stain the sections with Masson's trichrome or Picrosirius red according to the manufacturer's instructions.

  • Capture images of the stained sections using a microscope.

  • Quantify the fibrotic area (blue in Masson's trichrome, red in Picrosirius red) as a percentage of the total tissue area using image analysis software.[1]

Gene Expression Analysis by qRT-PCR

This protocol details the analysis of gene expression for markers of fibrosis and oxidative stress.

Materials:

  • TRIzol reagent (Invitrogen or equivalent)

  • Chloroform

  • Isopropanol

  • 75% ethanol

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., Col1a1, Col3a1, TGFβ, Cyba, Cybb) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Homogenize heart tissue samples in TRIzol reagent and extract total RNA following the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.

  • Use the 2^-ΔΔCt method to calculate the relative expression of target genes, normalized to the housekeeping gene.

Protein Expression Analysis by Western Blot

This protocol is for analyzing the protein levels of key signaling molecules.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Smad2, anti-Smad2, anti-α-SMA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Homogenize heart tissue samples in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Data Presentation

Table 1: Effect of L7DG Pretreatment on Isoproterenol-Induced Cardiac Fibrosis

Treatment GroupMasson's Trichrome Positive Area (%)Picrosirius Red Positive Area (%)
Vehicle Control1.2 ± 0.31.5 ± 0.4
Isoproterenol (ISO)8.5 ± 1.2 9.2 ± 1.5
ISO + L7DG (40 mg/kg)3.1 ± 0.6##3.5 ± 0.7##
*Data are expressed as mean ± SEM. *P<0.01 vs Vehicle Control. ##P<0.01 vs ISO. Data is representative based on findings from Ning et al.[1]

Table 2: Effect of L7DG Pretreatment on the Expression of Fibrosis and Oxidative Stress-Related Genes

GeneVehicle ControlIsoproterenol (ISO)ISO + L7DG (40 mg/kg)
Col1a11.0 ± 0.24.5 ± 0.7 1.8 ± 0.4##
Col3a11.0 ± 0.35.2 ± 0.92.1 ± 0.5##
TGFβ1.0 ± 0.13.8 ± 0.5 1.5 ± 0.3##
Cyba (p22phox)1.0 ± 0.23.1 ± 0.41.3 ± 0.2##
Cybb (Nox2)1.0 ± 0.32.9 ± 0.6**1.2 ± 0.3##
*Data are relative mRNA expression levels (fold change) expressed as mean ± SEM. *P<0.01 vs Vehicle Control. ##P<0.01 vs ISO. Data is representative based on findings from Ning et al.[2][3][4]

Mandatory Visualization

G cluster_workflow Experimental Workflow cluster_assessment animal_model Animal Model (C57BL/6 Mice) injury_induction Myocardial Injury Induction (Isoproterenol, 5 mg/kg/day, i.p.) animal_model->injury_induction treatment L7DG Treatment (5-40 mg/kg, i.p.) injury_induction->treatment Pre- or Post-treatment assessment Cardioprotective Assessment treatment->assessment histology Histology (Fibrosis Quantification) q_pcr qRT-PCR (Gene Expression) western_blot Western Blot (Protein Expression)

Caption: Experimental workflow for studying L7DG's cardioprotective effects.

G cluster_pathway Proposed Cardioprotective Signaling Pathways of L7DG cluster_tgf TGF-β Signaling cluster_nadph NADPH Oxidase Signaling L7DG This compound TGFb TGF-β L7DG->TGFb inhibits NADPH_Oxidase NADPH Oxidase Subunits (e.g., Nox2, p22phox) L7DG->NADPH_Oxidase inhibits pSmad2 p-Smad2 TGFb->pSmad2 Fibrosis_genes Fibrosis-related genes (e.g., Col1a1, Col3a1) pSmad2->Fibrosis_genes Cardiac_Fibrosis Cardiac Fibrosis Fibrosis_genes->Cardiac_Fibrosis ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress & Myocardial Injury ROS->Oxidative_Stress

Caption: L7DG's proposed cardioprotective signaling pathways.

References

Application Notes and Protocols: Chemical Synthesis and Derivatization of Luteolin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis, derivatization, and biological context of Luteolin 7-diglucuronide. The included protocols are intended as a guide for the laboratory synthesis and modification of this flavonoid glucuronide for research and development purposes.

Introduction

Luteolin, a naturally occurring flavonoid, is recognized for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability.[1] Glucuronidation, a key metabolic process, enhances the water solubility and bioavailability of luteolin. This compound, a major metabolite, has demonstrated significant biological activities, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and subsequent activation of AMP-activated protein kinase (AMPK), making it a compound of interest for therapeutic development.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that generally involves the protection of the hydroxyl groups of luteolin, followed by glycosylation with a protected glucuronic acid donor, and subsequent deprotection to yield the final product. The Koenigs-Knorr reaction is a classical and reliable method for forming the glycosidic bond.[2][3]

Experimental Protocol: Synthesis via Koenigs-Knorr Reaction

This protocol outlines a plausible synthetic route to this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Protection of Luteolin

To achieve selective glycosylation at the 7-hydroxyl position, the other hydroxyl groups (5, 3', and 4') must be protected. Benzyl groups are suitable for this purpose as they can be removed under conditions that do not affect the glycosidic linkages.

  • Dissolve luteolin in dry N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr).

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 5,3',4'-tri-O-benzyl-luteolin by column chromatography on silica gel.

Step 2: First Glycosylation (Formation of Monoglucuronide)

  • Dissolve the protected luteolin from Step 1 in a mixture of dry dichloromethane (DCM) and pyridine.

  • Add silver(I) oxide (Ag₂O) and 3 Å molecular sieves to ensure anhydrous conditions.[2]

  • Cool the mixture to 0°C and add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide in dry DCM dropwise.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight in the dark.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the protected luteolin 7-monoglucuronide.

Step 3: Second Glycosylation (Formation of Diglucuronide)

The second glucuronic acid moiety is attached to the first. This requires deacetylation of the first glucuronide followed by a second glycosylation.

  • Selectively deacetylate the product from Step 2 using a mild base such as sodium methoxide in methanol at low temperature.

  • Purify the partially protected monoglucuronide.

  • Repeat the Koenigs-Knorr reaction (Step 2) using the partially protected monoglucuronide as the acceptor and methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide as the donor.

  • Purify the resulting fully protected this compound derivative by column chromatography.

Step 4: Deprotection

The final step involves the removal of all protecting groups (benzyl and acetyl/methyl esters) to yield this compound.

  • Dissolve the fully protected product from Step 3 in a suitable solvent mixture (e.g., methanol/tetrahydrofuran).

  • Perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl groups.

  • After removal of the benzyl groups, hydrolyze the acetyl and methyl ester groups using a base such as lithium hydroxide (LiOH) in a mixture of methanol and water.

  • Neutralize the reaction mixture with a mild acid.

  • Purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC).

Quantitative Data for Synthesis
StepProductStarting MaterialKey ReagentsTypical Yield
15,3',4'-tri-O-benzyl-luteolinLuteolinBenzyl bromide, K₂CO₃60-70%
2Protected Luteolin 7-monoglucuronideProtected LuteolinAcetobromoglucuronic acid methyl ester, Ag₂O40-50%
3Protected this compoundProtected MonoglucuronideAcetobromoglucuronic acid methyl ester, Ag₂O30-40%
4This compoundFully Protected DiglucuronidePd/C, H₂, LiOH70-80%

Note: Yields are estimates based on similar reactions reported in the literature and will vary depending on reaction conditions and purification efficiency.

Derivatization of this compound

Derivatization of this compound can be challenging due to the multiple hydroxyl groups. A common strategy for modifying flavonoids is to alter the substitution pattern to enhance biological activity or improve pharmacokinetic properties. One approach is to modify the 7-hydroxyl group of the parent luteolin molecule prior to glycosylation to prevent metabolism at this site.

Experimental Protocol: Synthesis of a Luteolin-7-O-triflate for Further Derivatization

This protocol describes the synthesis of a luteolin-7-O-triflate intermediate, which can be used in various palladium-catalyzed cross-coupling reactions to introduce new functional groups at the 7-position.[4]

Step 1: Per-acetylation of Luteolin

  • Dissolve luteolin in pyridine and add acetic anhydride.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture and pour it into ice-water.

  • Collect the precipitate, wash with water, and dry to obtain per-acetylated luteolin.

Step 2: Selective Deacetylation at the 7-position

  • Dissolve the per-acetylated luteolin in a mixture of N-methyl-2-pyrrolidone (NMP) and tetrahydrofuran (THF).

  • Add imidazole and thiophenol at 0°C.

  • Stir the reaction at room temperature for 5-6 hours.

  • Quench the reaction with dilute HCl and extract with ethyl acetate.

  • Purify the product by column chromatography to yield luteolin with a free hydroxyl group at the 7-position and acetylated hydroxyls at other positions.

Step 3: Triflation of the 7-hydroxyl group

  • Dissolve the product from Step 2 in dry DCM and cool to 0°C.

  • Add pyridine followed by triflic anhydride (Tf₂O) dropwise.

  • Stir the reaction at 0°C for 3-4 hours.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the luteolin-7-O-triflate derivative.

This triflate can then be used in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents at the 7-position. Glycosylation would then be carried out on the derivatized luteolin.

Quantitative Data for Derivatization
StepProductStarting MaterialKey ReagentsTypical Yield
1Per-acetylated LuteolinLuteolinAcetic anhydride, Pyridine~77%
27-hydroxy-5,3',4'-triacetyl-luteolinPer-acetylated LuteolinThiophenol, Imidazole~68%
35,3',4'-triacetyl-luteolin-7-O-triflate7-hydroxy-5,3',4'-triacetyl-luteolinTriflic anhydride, Pyridine~41%

Signaling Pathway and Biological Activity

This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). Inhibition of PTP1B leads to the increased phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK plays a crucial role in cellular energy homeostasis and has been implicated in various therapeutic areas, including metabolic diseases and cancer.

G L7DG This compound PTP1B PTP1B L7DG->PTP1B Inhibits AMPK AMPK PTP1B->AMPK Dephosphorylates (Inactivates) pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Cellular Effects (e.g., Regulation of Metabolism, Anti-inflammatory Responses) pAMPK->Downstream Activates

Experimental Workflow: Synthesis and Derivatization

G cluster_synthesis Chemical Synthesis cluster_derivatization Derivatization Strategy Luteolin Luteolin ProtectedLut Protected Luteolin ProtectedMono Protected Monoglucuronide ProtectedDi Protected Diglucuronide L7DG This compound Lut_Deriv Derivatized Luteolin Lut_Deriv->L7DG Glycosylation & Deprotection Lut_Triflate Luteolin-7-O-triflate Luteolin_start Luteolin

Conclusion

The protocols and data presented provide a comprehensive guide for the chemical synthesis and derivatization of this compound. The ability to synthesize and modify this compound opens avenues for further investigation into its therapeutic potential, particularly in relation to its effects on the PTP1B/AMPK signaling pathway. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

Application Notes and Protocols for Assessing Luteolin 7-diglucuronide in Liver Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Luteolin 7-diglucuronide (L7DG) as a potential therapeutic agent for liver fibrosis. The protocols detailed below cover both in vitro and in vivo models to assess the anti-fibrotic efficacy of L7DG, elucidate its mechanism of action, and provide a framework for quantitative data analysis.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure.[1][2][3] Hepatic stellate cells (HSCs) are the primary cell type responsible for ECM production in the fibrotic liver.[3][4] this compound (L7DG), a flavonoid found in various medicinal plants, has emerged as a promising candidate for the treatment of liver fibrosis.[5][6] It has been shown to ameliorate hepatic stellate cell activation and attenuate collagen accumulation in preclinical models.[5][6]

This document outlines a detailed experimental design to rigorously assess the anti-fibrotic properties of L7DG.

In Vitro Assessment of this compound

In vitro models are essential for initial screening and mechanistic studies of anti-fibrotic compounds.[7][8][9] The human hepatic stellate cell line, LX-2, is a widely used and reliable model for studying the activation of HSCs, a key event in liver fibrogenesis.[4][7]

Quantitative Data Summary: In Vitro Efficacy of L7DG
Cell LineTreatmentL7DG Concentration (µM)Key Fibrotic MarkersResultReference
Mouse Primary HSCsTGF-β15, 20, 50Collagen I, α-SMA, FibronectinDose-dependent decrease in expression[5][6]
Human LX-2 HSCsTGF-β15, 20, 50Collagen I, α-SMA, FibronectinDose-dependent decrease in expression[5][6]
Rat HSC-T6TGF-β110α-SMA, COL1A1Significant decrease in mRNA and protein expression[10]
Experimental Protocol: In Vitro Anti-fibrotic Activity of L7DG in LX-2 Cells

Objective: To determine the effect of L7DG on the activation of human hepatic stellate cells (LX-2) induced by Transforming Growth Factor-beta 1 (TGF-β1).

Materials:

  • Human LX-2 hepatic stellate cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human TGF-β1

  • This compound (L7DG)

  • Cell culture plates (6-well and 96-well)

  • Reagents for RNA extraction, qRT-PCR, and Western blotting

Procedure:

  • Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed LX-2 cells in 6-well plates for protein and RNA analysis, and in 96-well plates for viability assays. Allow cells to adhere overnight.

  • Serum Starvation: Once cells reach 70-80% confluency, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treatment:

    • Control Group: Treat cells with serum-free DMEM.

    • TGF-β1 Group: Stimulate cells with TGF-β1 (typically 5-10 ng/mL) to induce a fibrotic response.

    • L7DG Treatment Groups: Co-treat cells with TGF-β1 and varying concentrations of L7DG (e.g., 5, 20, 50 µM).[5][6]

  • Incubation: Incubate the cells for 24-48 hours.

  • Endpoint Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA and perform qRT-PCR to measure the mRNA expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), Collagen type I alpha 1 (COL1A1), and Tissue Inhibitor of Metalloproteinases 1 (TIMP-1).[11][12]

    • Western Blot: Lyse the cells and perform Western blot analysis to determine the protein levels of α-SMA and Collagen I.[13][14][15][16][17]

In Vivo Assessment of this compound

In vivo models are crucial for evaluating the therapeutic efficacy of L7DG in a complex physiological system. The carbon tetrachloride (CCl₄)-induced liver fibrosis model in rodents is a well-established and widely used model that mimics key aspects of human liver fibrosis.[1][2][18][19][20]

Quantitative Data Summary: In Vivo Efficacy of L7DG
Animal ModelFibrosis InductionL7DG Dosage (mg/kg/day)DurationKey OutcomesReference
MiceCCl₄40, 1504 or 8 weeksAttenuated histopathological injury, reduced collagen accumulation, decreased fibrogenic gene expression[5][6]
MiceCCl₄ + High-Fat High-Cholesterol Diet40, 1504 or 8 weeksDose-dependently attenuated hepatic injury and collagen accumulation[5][6]
RatsCCl₄Not specified for L7DG, but a related compound, Luteolin, showed protective effects.8 weeksReduced liver fibrosis index[10]
Experimental Protocol: CCl₄-Induced Liver Fibrosis Mouse Model

Objective: To evaluate the therapeutic effect of L7DG on CCl₄-induced liver fibrosis in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl₄)

  • Corn oil or olive oil (vehicle for CCl₄)

  • This compound (L7DG)

  • Appropriate vehicle for L7DG administration (e.g., 0.5% carboxymethylcellulose)

  • Equipment for intraperitoneal injections and oral gavage

  • Reagents for serum biochemistry, histology, and molecular analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Fibrosis:

    • Administer CCl₄ (typically 0.5-1 mL/kg body weight, diluted in corn oil) via intraperitoneal injection twice a week for 4-8 weeks.[19]

  • Animal Groups (n=8-10 per group):

    • Control Group: Receive vehicle only.

    • CCl₄ Model Group: Receive CCl₄ and L7DG vehicle.

    • L7DG Treatment Groups: Receive CCl₄ and L7DG at different doses (e.g., 40 and 150 mg/kg/day) via oral gavage.[5][6] L7DG treatment should start after 2-4 weeks of CCl₄ induction to assess therapeutic potential.

  • Monitoring: Monitor body weight and general health of the animals throughout the study.

  • Sample Collection: At the end of the study, euthanize the animals and collect blood and liver tissue.

  • Endpoint Analysis:

    • Serum Biochemistry: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.[1][2]

    • Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining for general morphology and Sirius Red staining to visualize and quantify collagen deposition.[21][22][23][24]

    • Hydroxyproline Assay: Quantify the total collagen content in the liver tissue by measuring the hydroxyproline concentration.[25][26][27][28][29]

    • qRT-PCR and Western Blot: Analyze the expression of fibrotic markers (α-SMA, COL1A1, TIMP-1) in liver tissue homogenates.[11][12]

Key Experimental Protocols

Protocol: Sirius Red Staining for Collagen Visualization

Objective: To stain collagen fibers in liver tissue sections for visualization and quantification of fibrosis.

Reagents:

  • Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)

  • 0.5% Acetic Acid Solution

  • Weigert's Hematoxylin (for counterstaining)

  • Xylene and graded alcohols for deparaffinization and dehydration

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in running tap water.[21]

  • Staining:

    • Incubate sections with Picro-Sirius Red solution for 60 minutes.[21][22]

  • Rinsing and Dehydration:

    • Rinse slides twice in 0.5% acetic acid solution.[22]

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene.

  • Mounting: Mount with a permanent mounting medium.

  • Imaging and Quantification:

    • Visualize under a bright-field or polarized light microscope. Collagen fibers will appear red.

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ) by measuring the percentage of the Sirius Red-positive area.[21][22]

Protocol: Hydroxyproline Assay for Collagen Quantification

Objective: To determine the total collagen content in liver tissue.

Principle: Hydroxyproline is an amino acid almost exclusively found in collagen. Its quantification in tissue hydrolysates provides a direct measure of collagen content.[27]

Procedure (based on a common colorimetric assay): [25][27]

  • Tissue Homogenization: Homogenize a known weight of liver tissue (e.g., 50-100 mg) in distilled water.

  • Hydrolysis: Add concentrated hydrochloric acid (e.g., 6N HCl) to the homogenate and hydrolyze at 110-120°C for 18-24 hours to break down proteins into amino acids.

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Oxidation: Add Chloramine-T solution to oxidize hydroxyproline. Incubate at room temperature.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C to develop a colored product.

  • Measurement: Measure the absorbance at 550-560 nm using a spectrophotometer.

  • Calculation: Determine the hydroxyproline concentration from a standard curve prepared with known concentrations of hydroxyproline. Express the results as µg of hydroxyproline per mg of liver tissue.

Signaling Pathways and Experimental Workflow

Signaling Pathways Implicated in Liver Fibrosis and Targeted by Luteolin

Luteolin and its derivatives have been shown to modulate several key signaling pathways involved in liver fibrosis. The primary mechanism involves the inhibition of HSC activation, which is often driven by TGF-β1.[30][31][32][33] Additionally, L7DG has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), leading to increased AMPK phosphorylation and subsequent inhibition of HSC activation.[5][6] The NLRP3 inflammasome is another critical pathway in liver inflammation and fibrosis that can be targeted by luteolin.[34][35][36][37][38][39][40]

TGF_beta_Signaling_Pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates PTP1B PTP1B AMPK AMPK PTP1B->AMPK dephosphorylates L7DG This compound L7DG->PTP1B inhibits L7DG->Smad2_3 inhibits phosphorylation p_AMPK p-AMPK HSC_Activation HSC Activation p_AMPK->HSC_Activation inhibits p_Smad2_3 p-Smad2/3 Smad4 Smad4 p_Smad2_3->Smad4 Smad4->HSC_Activation translocates to nucleus Fibrosis Liver Fibrosis (Collagen, α-SMA) HSC_Activation->Fibrosis

Caption: TGF-β and PTP1B signaling in HSC activation and its inhibition by L7DG.

NLRP3_Inflammasome_Pathway DAMPs DAMPs (e.g., from liver injury) NLRP3 NLRP3 DAMPs->NLRP3 activates Luteolin Luteolin Inflammasome NLRP3 Inflammasome Assembly Luteolin->Inflammasome inhibits ASC ASC NLRP3->ASC NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b HSC_Activation HSC Activation & Fibrosis IL1b->HSC_Activation

Caption: The NLRP3 inflammasome pathway in liver fibrosis and its inhibition by Luteolin.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental design, from initial in vitro screening to comprehensive in vivo evaluation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion HSC_Culture 1. HSC Culture (LX-2 or Primary HSCs) TGFb_Stimulation 2. TGF-β1 Stimulation + L7DG Treatment HSC_Culture->TGFb_Stimulation InVitro_Analysis 3. Analysis: - qRT-PCR (α-SMA, COL1A1) - Western Blot (α-SMA, Collagen I) TGFb_Stimulation->InVitro_Analysis Fibrosis_Induction 4. CCl4-Induced Fibrosis in Mice InVitro_Analysis->Fibrosis_Induction Proceed if promising L7DG_Admin 5. L7DG Administration (Oral Gavage) Fibrosis_Induction->L7DG_Admin Sample_Collection 6. Sample Collection (Blood, Liver) L7DG_Admin->Sample_Collection InVivo_Analysis 7. Analysis: - Serum ALT/AST - Histology (Sirius Red) - Hydroxyproline Assay - qRT-PCR & Western Blot Sample_Collection->InVivo_Analysis Conclusion Evaluate Anti-fibrotic Efficacy of L7DG InVivo_Analysis->Conclusion

Caption: Overall experimental workflow for assessing L7DG in liver fibrosis.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Luteolin 7-diglucuronide for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the aqueous solubility of Luteolin 7-diglucuronide (L7DG) for bioassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound (L7DG)?

Q2: My L7DG is soluble in DMSO, but precipitates when diluted into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This is a common issue known as compound precipitation upon dilution from an organic solvent into an aqueous solution. DMSO is a very strong solvent for L7DG, but when the DMSO concentration is significantly lowered by adding it to your aqueous buffer, the solubility of L7DG can drop dramatically, leading to precipitation[4][5]. To prevent this, it is crucial to ensure that the final concentration of DMSO in your assay is as low as possible while still maintaining the solubility of L7DG. Additionally, rapid and thorough mixing during dilution can help prevent localized high concentrations that trigger precipitation.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line and assay.

Q4: Can the solid form of L7DG affect its solubility?

A4: Yes, the solid-state properties, such as whether the compound is in a crystalline or amorphous form, can significantly impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts but may be less stable[4]. If you are experiencing inconsistent solubility, it could be related to the solid form of your L7DG.

Troubleshooting Guide: L7DG Precipitation in Bioassays

This guide provides a systematic approach to diagnosing and resolving solubility issues with L7DG in your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Cloudiness or visible precipitate in assay wells after adding L7DG. Compound precipitation due to low aqueous solubility and/or high final concentration.1. Visual Confirmation: Inspect wells under a microscope to confirm the presence of precipitate.[5] 2. Reduce Final Concentration: If possible, lower the final concentration of L7DG in the assay. 3. Optimize Dilution: Use a serial dilution approach in the assay buffer rather than a single large dilution from a high-concentration DMSO stock. Ensure rapid mixing.[4]
Lower than expected biological activity or inconsistent results. Micro-precipitation of L7DG, leading to a lower effective concentration.1. Check for Micro-precipitation: Even if not visible to the naked eye, micro-precipitates can form. Centrifuge a sample of your final L7DG dilution and check for a pellet. 2. Employ Solubilization Techniques: See the detailed protocols below for using co-solvents or cyclodextrins.
Difficulty dissolving the initial L7DG solid. Inappropriate solvent choice or insufficient mixing.1. Use High-Purity DMSO: Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[6][7] 2. Gentle Warming & Sonication: Briefly warm the solution in a 37°C water bath and/or use a sonicator to aid dissolution. Avoid excessive heat which could degrade the compound.

Quantitative Data on Solubility

The following table summarizes available quantitative data for the solubility of L7DG and its aglycone, luteolin.

Compound Solvent Solubility Reference
This compound DMSO≥ 250 mg/mL (≥ 391.55 mM)[6]
Luteolin 7-O-glucuronide DMSO125 mg/mL (270.35 mM)[7]
Luteolin 7-O-glucuronide Ethanol10 mg/mL[3]
Luteolin 7-O-glucuronide WaterInsoluble[3]
Luteolin (aglycone) DMF:PBS (pH 7.2) (1:5)~1 mg/mL[1]
Luteolin (aglycone) DMSO~10 mg/mL[1]
Luteolin (aglycone) Ethanol~5 mg/mL[1]
Luteolin (aglycone) WaterVery low[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This is the recommended starting method for preparing L7DG for most bioassays.

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Dissolution: Add anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 50 mM). Use a volume that allows for accurate serial dilutions later.

  • Mixing: Vortex the solution until the L7DG is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Improving Aqueous Solubility with Co-solvents

This protocol is an alternative for assays sensitive to DMSO.

  • Prepare a Concentrated Stock: Dissolve L7DG in a minimal amount of a suitable water-miscible organic solvent such as ethanol.

  • Prepare Co-solvent Buffer: Prepare your aqueous assay buffer containing a small percentage of a biocompatible co-solvent (e.g., 1-5% ethanol or PEG-400).

  • Dilution: Slowly add the L7DG stock solution to the co-solvent buffer with vigorous stirring.

  • Optimization: The type and final concentration of the co-solvent must be optimized for your specific assay to ensure it does not affect the biological activity or cell viability.

Protocol 3: Cyclodextrin Complexation for Enhanced Aqueous Solubility

This method can significantly increase the aqueous solubility of L7DG by forming an inclusion complex.

  • Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A common starting concentration is 1-5% (w/v).

  • Dissolve L7DG: Dissolve L7DG in a minimal amount of a suitable solvent (e.g., ethanol).

  • Complexation: Slowly add the L7DG solution to the HP-β-CD solution under constant, vigorous stirring.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized L7DG in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Assay Dilution: Use the filtered, concentrated stock solution for serial dilutions in your biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.

Signaling Pathways and Experimental Workflows

L7DG and the AMPK Signaling Pathway

This compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation. Activated AMPK is a key regulator of cellular energy metabolism.[9]

AMPK_Pathway L7DG This compound PTP1B PTP1B L7DG->PTP1B pAMPK p-AMPK (Active) PTP1B->pAMPK dephosphorylates AMPK AMPK AMPK->pAMPK phosphorylation Cellular_Metabolism Cellular Metabolism (e.g., inhibition of HSC activation) pAMPK->Cellular_Metabolism

Caption: L7DG inhibits PTP1B, leading to increased AMPK phosphorylation and modulation of cellular metabolism.

L7DG and the TGF-β Signaling Pathway in Fibrosis

L7DG has also been demonstrated to attenuate fibrosis by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. It can suppress the expression of downstream fibrotic markers.[10][11]

TGFb_Pathway cluster_receptor Cell Membrane TGFb_Receptor TGF-β Receptor Smad Smad2/3 Phosphorylation TGFb_Receptor->Smad TGFb TGF-β1 TGFb->TGFb_Receptor L7DG This compound L7DG->TGFb_Receptor inhibits Fibrosis Fibrotic Gene Expression (e.g., Collagen, α-SMA) Smad->Fibrosis

Caption: L7DG inhibits the TGF-β signaling pathway, reducing the expression of genes associated with fibrosis.

General Experimental Workflow for Solubility Assessment

The following workflow outlines the general steps for assessing and optimizing the solubility of L7DG for your bioassay.

Solubility_Workflow Start Start: L7DG Powder DMSO_Stock Prepare High-Concentration Stock in DMSO Start->DMSO_Stock Dilute Dilute Stock into Aqueous Assay Buffer DMSO_Stock->Dilute Check_Precipitate Check for Precipitation (Visually/Microscope) Dilute->Check_Precipitate Proceed Proceed with Bioassay Check_Precipitate->Proceed No Troubleshoot Troubleshoot Solubility Check_Precipitate->Troubleshoot Yes Optimize Optimize: Co-solvents, Cyclodextrins, pH Troubleshoot->Optimize Optimize->Dilute Re-test

Caption: A logical workflow for preparing and troubleshooting L7DG solutions for use in bioassays.

References

Assessing the stability of Luteolin 7-diglucuronide under various experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Luteolin 7-diglucuronide under various experimental conditions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be kept at 4°C, protected from moisture and light.[1]

Q2: How should I store solutions of this compound?

The stability of this compound in solution depends on the solvent and temperature. For stock solutions prepared in solvents like DMSO, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Short-term storage at -20°C (for up to one month) and long-term storage at -80°C (for up to six months) are advisable.[1][2]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2] Due to the polar nature of the diglucuronide moiety, it is expected to have some solubility in other polar organic solvents and aqueous buffers, though precise solubility data is limited.

Q4: How does pH impact the stability of this compound?

Flavonoid glycosides, such as this compound, are generally more stable in acidic conditions. Under neutral to alkaline conditions, they can be susceptible to hydrolysis of the glycosidic bonds, leading to the formation of the aglycone (luteolin) and the corresponding sugars. The luteolin aglycone itself is prone to oxidative degradation in neutral and particularly in alkaline solutions.

Q5: Is this compound sensitive to light?

Yes, flavonoids are known to be sensitive to light. It is recommended to protect both solid samples and solutions of this compound from light to prevent photodegradation.[1]

Q6: What is the expected impact of temperature on the stability of this compound?

Elevated temperatures can accelerate the degradation of flavonoid glycosides, often leading to hydrolysis of the glycosidic bonds. For instance, studies on related flavonoid glycosides have shown increased degradation with rising temperatures.

Q7: Can enzymes in my experimental system affect the stability of this compound?

Yes, enzymes such as β-glucuronidases can hydrolyze the glucuronide moieties from this compound, releasing the luteolin aglycone. This is a crucial consideration in biological assays, as the observed activity could be due to the aglycone rather than the parent compound. Under inflammatory conditions, β-glucuronidase can be secreted by cells like macrophages and neutrophils, leading to the deglucuronidation of flavonoid glucuronides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low or inconsistent bioactivity results. Degradation of this compound in the assay medium.Check the pH and temperature of your assay buffer. If neutral or alkaline, the compound may be degrading. Consider running a time-course experiment to assess stability under your specific assay conditions. Prepare fresh solutions for each experiment.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.The primary degradation product is likely the luteolin aglycone. Co-inject with a luteolin standard to confirm the identity of the peak. Other peaks may correspond to further degradation products of luteolin.
Precipitation of the compound in aqueous solutions. Low aqueous solubility.Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Change in color of the solid compound or solution. Oxidation or other forms of degradation.Discard the sample as it may be compromised. Ensure proper storage conditions (cool, dark, and dry) are maintained to prevent future degradation.

Data on Stability

Quantitative stability data for this compound is limited. The following tables provide an overview of expected stability based on data for related flavonoid glycosides.

Table 1: Summary of Storage Conditions and Solvent Stability

Form Storage Condition Recommended Duration Solvent Solvent Storage
Solid4°C, sealed, away from moisture and light[1]Long-termDMSO-80°C for up to 6 months; -20°C for up to 1 month[1][2]

Table 2: Influence of Experimental Conditions on Stability (Qualitative)

Condition Effect on this compound Primary Degradation Pathway
Acidic pH (e.g., pH < 4) Relatively stable.Minimal degradation.
Neutral to Alkaline pH (e.g., pH > 7) Potential for degradation.Hydrolysis of glucuronide bonds to form luteolin aglycone.
Elevated Temperature Increased degradation.Accelerated hydrolysis and oxidation.
Light Exposure Degradation.Photodegradation.
Presence of β-glucuronidase Rapid degradation.Enzymatic hydrolysis to luteolin aglycone.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 348-350 nm.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in DMSO) acid Acid Hydrolysis (1M HCl, 80°C, 2h) stock->acid Expose aliquots to stress base Base Hydrolysis (1M NaOH, 80°C, 30min) stock->base Expose aliquots to stress oxidation Oxidation (3% H2O2, RT, 24h) stock->oxidation Expose aliquots to stress thermal Thermal Stress (80°C, 24h) stock->thermal Expose aliquots to stress photo Photolytic Stress (UV/Vis light, 24h) stock->photo Expose aliquots to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Quantify Degradation & Identify Degradants hplc->data

Workflow for a forced degradation study of this compound.

degradation_pathway L7DG This compound Luteolin Luteolin (Aglycone) L7DG->Luteolin Hydrolysis (Acid, Base, Heat, β-glucuronidase) Products Further Degradation Products Luteolin->Products Oxidation (Alkaline pH, Light)

Potential degradation pathway for this compound.

troubleshooting_guide cluster_stability Stability Issues cluster_solution Solution Preparation Issues start Inconsistent Experimental Results? check_stability Is the compound stable under your experimental conditions? start->check_stability check_solution Was the solution prepared correctly? start->check_solution ph Check pH of buffer. (Is it neutral/alkaline?) check_stability->ph temp Check incubation temperature. (Is it elevated?) check_stability->temp light Is the experiment protected from light? check_stability->light enzyme Could enzymatic degradation be occurring? check_stability->enzyme fresh Was a fresh solution used? check_solution->fresh storage Was the stock solution stored correctly? check_solution->storage dissolution Did the compound fully dissolve? check_solution->dissolution action1 Run stability time-course. Consider adjusting buffer pH. ph->action1 Yes temp->action1 Yes action2 Protect samples from light. light->action2 No action3 Consider using enzyme inhibitors if appropriate. enzyme->action3 Yes action4 Prepare fresh solutions before each experiment. fresh->action4 No storage->action4 No action5 Ensure complete dissolution of the compound. dissolution->action5 No

Troubleshooting decision tree for experimental issues.

References

Optimizing HPLC-UV detection wavelength for Luteolin 7-diglucuronide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for Luteolin 7-diglucuronide analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV detection wavelength for this compound?

A1: Luteolin and its glucuronide derivatives exhibit strong UV absorbance. For accurate and sensitive detection of this compound, a wavelength between 340 nm and 360 nm is generally recommended.[1] A photodiode array (PDA) detector is highly beneficial as it can acquire spectra across a range (e.g., 200-400 nm), which aids in peak identification and purity assessment.[1] Specific methods have successfully used wavelengths of 348 nm and 350 nm .[1][2]

Q2: What type of HPLC column is most suitable for this compound analysis?

A2: Reversed-phase (RP) columns are the standard for analyzing luteolin and its derivatives. C18 (octadecyl silica or ODS) columns are the most frequently used and are well-suited for the analysis of various phytoconstituents, including phenolic compounds like this compound.[1] C8 columns have also been utilized effectively.[1]

Q3: What is a typical mobile phase composition for this analysis?

A3: A binary solvent system is commonly employed, consisting of a slightly acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1]

  • Solvent A: Water with a small amount of acid, such as 0.1% to 0.2% formic acid or 0.4% phosphoric acid , is added to the aqueous phase.[1][2][3] This acidification is crucial to suppress the ionization of the phenolic hydroxyl and glucuronic acid groups, thereby improving peak shape and resolution.[1]

  • Solvent B: Acetonitrile or methanol are common organic solvents used as the strong eluent.[1]

Q4: Should I use an isocratic or gradient elution?

A4: Gradient elution is generally preferred for separating complex mixtures that may contain this compound along with other related compounds like its aglycone (luteolin) or other glycosides.[1] The significant polarity difference between these compounds makes gradient elution necessary for good resolution and reasonable analysis times. A typical gradient starts with a lower percentage of the organic solvent (Solvent B) and gradually increases to elute the more polar compounds first, followed by the less polar ones.

Q5: How can I prepare my sample for HPLC analysis?

A5: A common sample preparation method for plant material involves the following steps:

  • Accurately weigh the dried and powdered plant material.

  • Extract the sample using a suitable solvent, often with the aid of ultrasonication for 30-60 minutes.[1]

  • Centrifuge the extract to pellet solid debris.[1]

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.[1]

Experimental Protocols

Below are examples of HPLC protocols that have been used for the analysis of luteolin glucuronides. These should serve as a starting point for method development.

Table 1: HPLC-UV Method Parameters for Luteolin Glucuronide Analysis

ParameterProtocol 1Protocol 2
Analyte Luteolin-7-O-di-glucuronideLuteolin-7-O-β-D-glucuronide
Column ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm)[3]C18 column
Mobile Phase A 0.2% formic acid in water[3]0.4% phosphoric acid solution[2]
Mobile Phase B 100% acetonitrile[3]Acetonitrile[2]
Elution Mode Gradient[3]Isocratic (18:82, B:A)[2]
Flow Rate 1.0 mL/min[3]Not Specified
Detection Wavelength Not Specified for UV348 nm[2]
Column Temperature 25°C[3]40°C[2]
Injection Volume 5 µL[3]Not Specified
Retention Time 53.66 min[3]Not Specified

Troubleshooting Guide

Poor peak shape, inconsistent retention times, and baseline noise are common issues in HPLC analysis. This guide provides specific troubleshooting advice for this compound analysis.

Table 2: Common Problems, Potential Causes, and Solutions

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions: The acidic nature of the glucuronic acid moieties and phenolic hydroxyls can interact with residual silanols on the column packing.[4]Optimize mobile phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1-0.2% formic acid) to keep the analyte in its protonated form.[1]
Column Overload: Injecting too much sample can lead to asymmetrical peaks.Reduce the injection volume or dilute the sample.
Column Contamination: Buildup of sample matrix components on the column.Flush the column with a strong solvent. Use a guard column to protect the analytical column.
Poor Resolution Inadequate Mobile Phase Composition: The organic modifier concentration or pH may not be optimal for separating closely eluting compounds.Adjust the gradient slope to provide better separation in the region where your analyte elutes. Optimize the pH of the mobile phase.
Column Degradation: Loss of stationary phase or creation of voids in the column packing.Replace the column if it is old or has been used extensively.
Retention Time Shifts Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.Prepare fresh mobile phase carefully and consistently. Ensure thorough mixing.
Temperature Fluctuations: Changes in column temperature affect solvent viscosity and analyte retention.Use a column oven to maintain a constant and stable temperature, typically between 30°C and 40°C.[1]
Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.Increase the column equilibration time between runs.
Baseline Noise or Drift Contaminated Mobile Phase: Impurities in solvents or additives.Use high-purity HPLC-grade solvents and reagents. Degas the mobile phase before use.
Detector Lamp Issue: The UV lamp may be failing or have low energy.Check the lamp's energy and replace it if necessary.
Air Bubbles in the System: Air trapped in the pump or detector cell.Purge the pump to remove air bubbles. Ensure the mobile phase is properly degassed.

Visual Guides

Experimental Workflow

The following diagram outlines the typical workflow for HPLC-UV analysis of this compound from a sample matrix.

G Figure 1: HPLC-UV Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Weighing Extraction Solvent Extraction (e.g., Ultrasonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Syringe Filtration (0.22 or 0.45 µm) Centrifugation->Filtration Injection Sample Injection Filtration->Injection Separation C18 Reversed-Phase Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (340-360 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Results Reporting Integration->Report

Caption: Standard experimental workflow for HPLC analysis of this compound.

Troubleshooting Logic

This diagram provides a decision-making flowchart for troubleshooting common issues encountered during the HPLC analysis.

G Figure 2: Troubleshooting Flowchart for HPLC-UV Analysis start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No solution_peak Check Mobile Phase pH Reduce Sample Load Clean/Replace Column peak_shape->solution_peak Yes resolution Poor Resolution? retention_time->resolution No solution_rt Check Mobile Phase Prep Use Column Oven Increase Equilibration Time retention_time->solution_rt Yes baseline Baseline Issues? resolution->baseline No solution_res Optimize Gradient Check Column Health resolution->solution_res Yes solution_base Use HPLC-Grade Solvents Degas Mobile Phase Check Detector Lamp baseline->solution_base Yes end Problem Resolved baseline->end No solution_peak->end solution_rt->end solution_res->end solution_base->end

Caption: Troubleshooting flowchart for common HPLC-UV analysis issues.

References

Strategies to prevent the degradation of Luteolin 7-diglucuronide during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Luteolin 7-diglucuronide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors:

  • pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, separating the glucuronic acid moieties from the luteolin aglycone. Flavonoids are generally more stable in slightly acidic conditions (pH 4-6).[1]

  • Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation reactions.[1][2] For thermolabile flavonoids, lower extraction temperatures are necessary to prevent degradation.[2]

  • Light: Exposure to UV or ambient light can lead to photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen can cause oxidative degradation of the flavonoid structure.[1] Storing under an inert atmosphere like nitrogen or argon is advisable.[1]

  • Enzymatic Activity: The presence of β-glucuronidase enzymes can cleave the glucuronide bonds. These enzymes can be present in the source material (e.g., plant tissue) or from microbial contamination.

Q2: What are the ideal storage conditions for this compound?

A2: Proper storage is critical to maintaining the integrity of this compound.

  • Solid Form: For long-term storage, the solid compound should be kept in a tightly sealed, light-protected container (e.g., amber vial) at -20°C or -80°C.[1][3] Storing under an inert gas can further minimize oxidation.[1]

  • In Solution: Solutions are less stable than the solid form.[1] For short-term storage, keep solutions at 4°C in the dark. For longer-term storage, it is best to prepare aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[1][3]

Q3: How can I prevent enzymatic degradation during extraction from biological matrices?

A3: Enzymatic degradation by β-glucuronidase is a significant concern.

  • Inhibitors: Use a β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, during the extraction process.[4][5]

  • Temperature Control: Perform the extraction at low temperatures to reduce enzyme activity.

  • pH Adjustment: Maintain a slightly acidic pH, as this can help to reduce the activity of some enzymes.

  • Rapid Extraction: Minimize the extraction time to limit the exposure of the analyte to active enzymes.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate solvent choice. Flavonoid glycosides are polar and require polar solvents for efficient extraction.[2]Use a mixture of alcohol (methanol or ethanol) and water. Optimize the ratio to improve extraction efficiency.[2][6]
Degradation during extraction due to high temperatures.[2][7]Employ low-temperature extraction methods like ultrasound-assisted extraction (UAE) or maceration at controlled room temperature.[8][9]
Incomplete extraction due to large particle size of the source material.[2][7]Grind the material to a fine, consistent powder to increase the surface area for solvent interaction.[2]
Enzymatic degradation.Add a β-glucuronidase inhibitor to the extraction solvent.[4]
Appearance of Unexpected Peaks in Chromatogram Degradation of this compound into its aglycone (luteolin) and other byproducts.[3]Review extraction and storage conditions (pH, temperature, light exposure).[1][3] Use fresh samples and reagents.
Presence of interfering compounds from the matrix.Incorporate a sample cleanup step such as solid-phase extraction (SPE) to remove impurities.[7]
Poor Reproducibility of Results Inconsistent extraction parameters (time, temperature, solvent-to-solid ratio).[2][7]Standardize and strictly control all extraction parameters for every sample.[7]
Inhomogeneous sample material.[7]Thoroughly homogenize the source material before taking a subsample for extraction.[7]
Degradation during storage between experiments.Aliquot stock solutions to avoid multiple freeze-thaw cycles and re-evaluate the stability under your storage conditions.[1][3]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol outlines a general procedure for extracting this compound using an optimized solvent system and conditions to minimize degradation.

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to prevent enzymatic activity and preserve the compound.

    • Grind the dried material into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh approximately 1 gram of the powdered material into a flask.

    • Add 20 mL of the extraction solvent (e.g., 70% ethanol in water, adjusted to a pH of 4-5 with formic acid).

    • To inhibit enzymatic degradation, add a β-glucuronidase inhibitor like D-saccharic acid 1,4-lactone.

    • Perform the extraction using one of the following methods:

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath at a controlled temperature (e.g., 30-40°C) for 30 minutes.[8]

      • Maceration: Stir the mixture at room temperature for 12-24 hours, ensuring the container is protected from light.[8]

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Purification and Concentration:

    • Collect the supernatant.

    • For a cleaner extract, pass the supernatant through a solid-phase extraction (SPE) C18 cartridge to remove non-polar impurities.

    • Evaporate the solvent under reduced pressure at a temperature below 40°C.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or DMSO) for analysis or storage.

Protocol 2: Stability Assessment of this compound in Solution

This protocol is for evaluating the stability of this compound under different pH and temperature conditions.[3]

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final DMSO concentration is low (<1%).[3]

  • Incubation:

    • Divide the solutions for each pH into two sets. Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C), both protected from light.[3]

  • Sampling and Analysis:

    • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).[3]

    • Immediately analyze the aliquots by HPLC to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate constant and the half-life of the compound under each condition.

Visualizations

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the glucuronide bonds.

L7D This compound L7M Luteolin 7-monoglucuronide L7D->L7M Hydrolysis / β-glucuronidase L Luteolin (Aglycone) L7M->L Hydrolysis / β-glucuronidase DP Degradation Products L->DP Oxidation / Photodegradation

Caption: Major degradation pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound.

cluster_extraction Extraction cluster_purification Purification & Analysis A Plant Material (Grinding) B Solvent Extraction (e.g., 70% EtOH, pH 4-5) A->B D Centrifugation B->D C Inhibition of Enzymes (β-glucuronidase inhibitor) C->B E Solid-Phase Extraction (SPE) D->E F Solvent Evaporation E->F G HPLC/LC-MS Analysis F->G

Caption: Workflow for extraction and analysis of this compound.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Luteolin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low cell permeability of Luteolin 7-diglucuronide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low permeability of this compound in my Caco-2 cell assay?

A1: The low permeability of this compound is primarily attributed to its chemical structure. As a diglucuronide conjugate, the molecule is highly hydrophilic (water-soluble).[1][2][3] This characteristic hinders its ability to passively diffuse across the lipid-rich cell membranes of the Caco-2 monolayer.[2][4] Furthermore, flavonoid glucuronides are known substrates for active efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out of the cell, further reducing its net permeability.[2][5][6][7][8]

Q2: How can I confirm if active efflux is contributing to the low permeability of this compound?

A2: To determine the involvement of active efflux, you can perform a bidirectional transport assay using the Caco-2 cell model. This involves measuring the permeability of this compound from the apical (AP) to the basolateral (BL) side and from the basolateral to the apical side. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.[9] Additionally, you can use specific inhibitors of efflux transporters (e.g., verapamil for P-glycoprotein, MK-571 for MRPs) to see if the permeability increases in their presence.

Q3: What are some common pitfalls in Caco-2 permeability assays that could lead to inaccurate results for a compound like this compound?

A3: Common challenges in Caco-2 assays that can affect data interpretation include:

  • Low Aqueous Solubility: While this compound is generally water-soluble, ensuring it remains fully dissolved in the assay buffer at the tested concentrations is crucial.[10][11]

  • Low Post-Assay Recovery: Poor recovery can be due to non-specific binding to the assay plates or instability of the compound. Using low-binding plates and assessing compound stability in the assay buffer can mitigate this.[10][12]

  • Monolayer Integrity: It is essential to verify the integrity of the Caco-2 cell monolayer before and after the experiment. This is typically done by measuring the transepithelial electrical resistance (TEER) and checking the leakage of a paracellular marker like Lucifer yellow.[9]

Q4: Are there any strategies to improve the cellular uptake of this compound in my experiments?

A4: Yes, several strategies can be employed to enhance the permeability of hydrophilic compounds like this compound:

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between cells, allowing for increased paracellular transport. Examples include bile salts and medium-chain fatty acids.[13] However, their use must be carefully validated to avoid cytotoxicity.

  • Formulation Strategies: Encapsulating the compound in nanoformulations, such as liposomes or nanoparticles, can facilitate its transport across the cell membrane.[4][13][14]

  • Prodrug Approach: Modifying the this compound molecule by masking its polar groups with lipophilic moieties can create a more membrane-permeable prodrug. These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active compound inside the cell.[15]

Quantitative Data Summary

The following table summarizes the key parameters influencing the cell permeability of flavonoid glucuronides.

ParameterInfluence on PermeabilityRationalePotential Solution
High Hydrophilicity DecreasesPoor partitioning into the lipid bilayer of the cell membrane.[2][4]Prodrug approach, nanoformulation.[14][15]
Active Efflux DecreasesRecognition and transport out of the cell by efflux pumps like MRPs and BCRP.[2][5]Co-incubation with specific efflux pump inhibitors.
Molecular Weight DecreasesLarger molecules generally show lower passive diffusion.[16]-
Cell Monolayer Integrity Affects Data AccuracyLeaky monolayers can overestimate paracellular transport.[9]Monitor TEER and Lucifer yellow leakage.[9]

Experimental Protocols

Protocol 1: Caco-2 Cell Bidirectional Permeability Assay

This protocol is designed to assess the intestinal permeability and identify the potential for active efflux of this compound.

1. Caco-2 Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed the cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2. c. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. d. Monitor the monolayer integrity by measuring the TEER values. Monolayers with TEER values > 250 Ω·cm2 are typically suitable for transport studies.[9]

2. Transport Experiment: a. On the day of the experiment, wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS). b. Apical to Basolateral (A-B) Transport: i. Add this compound solution in HBSS to the apical (donor) chamber. ii. Add fresh HBSS to the basolateral (receiver) chamber. c. Basolateral to Apical (B-A) Transport: i. Add this compound solution in HBSS to the basolateral (donor) chamber. ii. Add fresh HBSS to the apical (receiver) chamber. d. Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At designated time points, collect samples from the receiver chamber and replace with fresh HBSS. f. At the end of the experiment, collect samples from both the donor and receiver chambers.

3. Sample Analysis and Data Calculation: a. Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
  • A is the surface area of the Transwell® membrane.
  • C0 is the initial concentration of the compound in the donor chamber. c. Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B)

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_transport Transport Experiment cluster_analysis Analysis caco2_culture Caco-2 Cell Culture seeding Seeding on Transwell Inserts caco2_culture->seeding differentiation Differentiation (21-25 days) seeding->differentiation teer_measurement TEER Measurement differentiation->teer_measurement washing Wash Monolayers with HBSS teer_measurement->washing ap_bl Apical to Basolateral Transport washing->ap_bl bl_ap Basolateral to Apical Transport washing->bl_ap incubation Incubate at 37°C ap_bl->incubation bl_ap->incubation sampling Collect Samples incubation->sampling lcms_analysis LC-MS/MS Analysis sampling->lcms_analysis papp_calculation Calculate Papp lcms_analysis->papp_calculation er_calculation Calculate Efflux Ratio papp_calculation->er_calculation

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

signaling_pathway cluster_membrane Cell Membrane L7dG_out This compound (Extracellular) passive_diffusion Passive Diffusion (Low) L7dG_out->passive_diffusion uptake_transporter Uptake Transporters (e.g., OATPs) L7dG_out->uptake_transporter L7dG_in This compound (Intracellular) passive_diffusion->L7dG_in uptake_transporter->L7dG_in efflux_transporter Efflux Transporters (e.g., MRPs, BCRP) efflux_transporter->L7dG_out L7dG_in->efflux_transporter

Caption: Cellular Transport Mechanisms of this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Luteolin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding methods to improve the oral bioavailability of Luteolin 7-diglucuronide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability typically low?

A1: this compound is a major flavonoid metabolite found in plants like Aloysia triphylla and is a product of the body's metabolism of luteolin.[1] Like many flavonoids and their glycoside or glucuronide conjugates, its oral bioavailability is limited. The primary reasons for this are:

  • Poor Membrane Permeability: The addition of two glucuronide moieties increases the molecule's size and hydrophilicity, which can hinder its passive diffusion across the intestinal epithelium.

  • Efflux Transporters: It may be a substrate for efflux transporters in the intestinal wall, which actively pump the compound back into the intestinal lumen, preventing its absorption.

  • Extensive First-Pass Metabolism: Luteolin and its related compounds undergo extensive metabolism in the intestines and liver, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by catechol-O-methyltransferases (COMTs).[2][3] While this compound is already a glucuronidated form, further metabolic changes can occur, leading to rapid elimination.

Q2: What are the primary strategies for enhancing the oral bioavailability of luteolin and its glucuronides?

A2: Research has primarily focused on enhancing the bioavailability of the aglycone, luteolin, due to its poor water solubility.[4][5] These strategies are highly relevant and adaptable for its glucuronide derivatives. The main approaches include:

  • Advanced Formulation Technologies: Encapsulating the molecule in nanocarriers to protect it from the harsh gastrointestinal environment and improve its transport across the intestinal barrier.[5][6]

  • Use of Permeation Enhancers: Co-administering the compound with excipients that can transiently open the tight junctions between intestinal cells to allow for paracellular transport.[7][8]

  • Prodrug Approach: Chemically modifying the molecule to create a more lipophilic or actively transported version (a prodrug) that converts back to the active compound after absorption.[9][10]

Q3: How do nanoformulations improve the bioavailability of compounds like this compound?

A3: Nano-delivery systems, such as microemulsions, nanocrystals, ethosomes, and nanomicelles, enhance bioavailability through several mechanisms:[5][11]

  • Increased Surface Area: Nanoparticles have a very high surface area-to-volume ratio, which can improve the dissolution rate of poorly soluble compounds.

  • Protection from Degradation: The nanocarrier shields the encapsulated compound from enzymatic and pH-dependent degradation in the stomach and intestine.

  • Enhanced Absorption: Nanoparticles can be taken up by intestinal cells through various endocytic pathways and may utilize the intestinal lymphatic system for transport, bypassing the first-pass metabolism in the liver.[11]

Troubleshooting Guides

Problem 1: In vivo pharmacokinetic studies show extremely low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Suggestion
Poor Aqueous Solubility/Dispersion Although a diglucuronide, the compound's dispersion in the dosing vehicle may be suboptimal. Consider formulating it as a microemulsion or a nanocrystal suspension to improve its dispersibility and dissolution in the GI tract.[7][12]
Rapid First-Pass Metabolism The compound may be rapidly metabolized further or deconjugated and then re-metabolized. Co-administration with a known UGT inhibitor (e.g., probenecid, though its effects can be complex) in preclinical models could help diagnose this issue.[13]
Efflux by Intestinal Transporters The compound might be a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Investigate co-administration with inhibitors of these transporters in animal models to see if exposure increases.
Analytical Method Insufficiency The parent compound may be below the limit of quantification (LOQ). Ensure your analytical method (e.g., LC-MS/MS) is optimized for sensitivity and that you are also monitoring for major expected metabolites, as the parent compound may be transient.[14]

Problem 2: A developed nanoformulation (e.g., nanoemulsion) shows poor stability and variable particle size.

Possible Cause Troubleshooting Suggestion
Incorrect Surfactant/Co-surfactant Ratio The ratio of oil, surfactant, and co-surfactant is critical for the stability of microemulsions. Re-evaluate the formulation by constructing a pseudo-ternary phase diagram to identify the optimal stable region.
Ostwald Ripening Droplets may be growing over time, leading to phase separation. Select an oil phase in which the drug has higher solubility or add a small amount of a polymer stabilizer to the aqueous phase.
Low Zeta Potential For nanosuspensions, a low zeta potential (less than |30| mV) can lead to particle aggregation. Modify the surface with a charged surfactant like sodium dodecyl sulfate (SDS) to increase electrostatic repulsion.[7][8]

Quantitative Data on Bioavailability Enhancement

The following table summarizes quantitative data from studies that successfully enhanced the oral bioavailability of luteolin. These methodologies represent promising avenues for researchers working with its glucuronide derivatives.

Method/FormulationCompoundKey ResultReference
Microemulsion SystemLuteolin2.2-fold increase in the plasma AUC of the main metabolite (luteolin-3'-O-β-glucuronide) compared to control.[12][15]
NanocrystalsLuteolin1.90-fold increase in relative bioavailability compared to crude luteolin powder.[7][8]
SDS-Modified NanocrystalsLuteolin3.48-fold increase in relative bioavailability compared to crude luteolin powder.[7][8]
Ethosomal NanoparticlesLuteolinShowed a significant increase in dissolution rate compared to an aqueous suspension of luteolin.[4]
Co-administration with ResveratrolLuteolin4.8-fold increase in the Cmax of luteolin, suggested to be due to decreased glucuronide metabolite formation.[16]

Experimental Protocols

Methodology: Preparation of a Luteolin-loaded Microemulsion for Oral Bioavailability Studies

This protocol is adapted from methodologies described for improving the bioavailability of poorly water-soluble flavonoids.[12][15]

1. Materials and Reagents:

  • This compound

  • Oil Phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® P)

  • Deionized water

2. Equipment:

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Transmission Electron Microscope (TEM)

3. Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, mix it with the selected oil at different weight ratios (e.g., from 9:1 to 1:9).

    • Titrate each oil/Smix mixture with deionized water dropwise under gentle magnetic stirring.

    • Observe the mixture for transparency and flowability. The point at which the solution becomes clear indicates the formation of a microemulsion.

    • Plot the results on a ternary phase diagram to identify the microemulsion existence area.

  • Preparation of the Drug-Loaded Microemulsion:

    • Select an optimal ratio of oil, Smix, and water from the stable microemulsion region identified in the phase diagram.

    • Dissolve the accurately weighed this compound in the oil phase with gentle heating and stirring.

    • Add the Smix (surfactant and co-surfactant) to the oil phase and mix thoroughly until a clear solution is formed.

    • Add the required amount of deionized water drop-by-drop to the oil-surfactant mixture with continuous stirring until a transparent and homogenous microemulsion is formed.

  • Characterization:

    • Particle Size and Zeta Potential: Dilute the microemulsion with deionized water and measure the particle size distribution and zeta potential using a particle size analyzer.

    • Morphology: Observe the droplet shape and size using TEM after negative staining.

    • Drug Content: Determine the concentration of this compound in the formulation using a validated HPLC method to confirm loading efficiency.

Visualizations

Luteolin_Metabolism cluster_gluc Glucuronidation Pathway cluster_meth Methylation Pathway Luteolin Luteolin (Aglycone) L7G Luteolin 7-glucuronide Luteolin->L7G UGTs L3G Luteolin 3'-glucuronide (Major Metabolite) Luteolin->L3G UGTs L4G Luteolin 4'-glucuronide Luteolin->L4G UGTs Chrysoeriol Chrysoeriol (Methylated) Luteolin->Chrysoeriol COMTs Diosmetin Diosmetin (Methylated) Luteolin->Diosmetin COMTs Methyl_Gluc Methylated Glucuronides L7G->Methyl_Gluc COMTs Chrysoeriol->Methyl_Gluc UGTs Diosmetin->Methyl_Gluc UGTs

Caption: Metabolic pathways of luteolin involving UGT and COMT enzymes.[2][3]

Bioavailability_Workflow arrow >> Formulation 1. Formulation Development (e.g., Nanoemulsion, Nanocrystals) InVitro 2. In Vitro Characterization - Particle Size - Drug Loading - Stability - Dissolution/Release Formulation->InVitro CellPerm 3. In Vitro Permeability Assay (e.g., Caco-2 Cell Monolayer) InVitro->CellPerm InVivo 4. In Vivo Pharmacokinetic Study (Animal Model - Oral Dosing) CellPerm->InVivo Analysis 5. Bioanalysis (LC-MS/MS of Plasma Samples) InVivo->Analysis PK_Calc 6. Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) Analysis->PK_Calc

Caption: Experimental workflow for developing and testing enhanced formulations.

Enhancement_Mechanisms cluster_barriers Strategies Enhancement Strategies Nano Nanoformulations (Micelles, Liposomes) Strategies->Nano Enhancers Permeation Enhancers (e.g., SDS) Strategies->Enhancers Prodrugs Prodrug Approach Strategies->Prodrugs Barriers Absorption Barriers LowSol Low Solubility/ Dissolution Metabolism First-Pass Metabolism Permeability Poor Membrane Permeability Nano->LowSol Improves Dissolution Nano->Metabolism Protects Cargo, Bypasses Liver Nano->Permeability Facilitates Uptake Enhancers->Permeability Opens Tight Junctions Prodrugs->Permeability Increases Lipophilicity

Caption: Mechanisms of action for different bioavailability enhancement strategies.

References

Refining dosing regimens for Luteolin 7-diglucuronide in preclinical animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Luteolin 7-diglucuronide (L7DG) in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (L7DG) is a major, naturally occurring flavonoid glycoside found in plants like Aloysia triphylla and Verbena officinalis.[1][2][3] It is a primary metabolite of luteolin, a well-researched flavonoid known for its antioxidant, anti-inflammatory, and anti-cancer properties.[4] Researchers often study L7DG to understand the in vivo effects of luteolin consumption, as flavonoids are extensively metabolized into glucuronide and sulfate forms after ingestion.[5][6]

Q2: What are the known biological activities of this compound?

A2: Preclinical studies have demonstrated several key biological activities of L7DG, including:

  • Cardioprotective effects: Attenuates myocardial injury and fibrosis.[2][7][8]

  • Anti-fibrotic activity: Ameliorates liver fibrosis by inhibiting hepatic stellate cell activation.[9] It has also been shown to reduce pulmonary fibrosis by inhibiting fibroblast activation.[10][11]

  • Enzyme inhibition: Acts as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic and signaling pathways.[2][9]

Q3: How is this compound metabolized in preclinical models?

A3: Like other flavonoid glycosides, L7DG is part of the extensive metabolism of its parent compound, luteolin. In rodents, luteolin is rapidly converted to various glucuronide and sulfate conjugates in the intestine and liver.[5] While L7DG is a significant metabolite, it is important to consider that the overall in vivo effect may be a result of a complex interplay between the parent compound and its various metabolites. Analytical methods like HPLC-MS/MS are crucial for identifying and quantifying these different forms in plasma and tissues.

Troubleshooting Guide

Issue 1: Poor Aqueous Solubility and Formulation Challenges

Q: I am having difficulty dissolving this compound for my in vivo study. What are the recommended solvents and formulation strategies?

A: This is a common challenge as many flavonoids and their glycosides have low water solubility.[12]

Solutions:

  • Stock Solutions: For preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) is an effective solvent. L7DG is highly soluble in DMSO (≥ 250 mg/mL).[1]

  • Formulation for Oral Gavage: For oral administration, a suspension is often necessary. A common and effective vehicle is an aqueous solution of 0.5% to 1% Carboxymethylcellulose sodium (CMC-Na).

  • Formulation for Intraperitoneal (IP) Injection: For IP injections, sterile 0.9% saline is a suitable vehicle for L7DG.[7]

  • Enhancing Solubility: If a true solution is required, consider these strategies:

    • Co-solvents: Use a mixture of solvents. For example, a vehicle containing Polyethylene glycol 400 (PEG 400), and Tween 80 can improve solubility.

    • pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the stability and solubility of L7DG at different physiological pH values.

    • Nanonization: Reducing particle size to the nanoscale can significantly increase the dissolution rate and bioavailability of poorly soluble compounds.[13]

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundDMSO≥ 250 mg/mL[1]
Luteolin-7-O-glucuronideDMSO92 mg/mL[14]
Luteolin-7-O-glucuronideWaterInsoluble[14]
Luteolin-7-O-glucuronideEthanol10 mg/mL[14]
Issue 2: Low or Variable Bioavailability After Oral Administration

Q: I am observing low and inconsistent plasma concentrations of L7DG after oral gavage. What could be the cause and how can I improve it?

A: Low oral bioavailability is a well-documented issue for flavonoids, primarily due to poor absorption and extensive first-pass metabolism in the gut and liver.[5][6][12]

Solutions:

  • Formulation Optimization: The first step is to optimize your formulation to enhance dissolution (see Issue 1). A suspension with a uniform particle size is critical for consistent dosing.[15]

  • Standardize Administration Technique: Oral gavage technique can significantly impact absorption. Ensure proper training to avoid stress and injury to the animals, which can affect physiological responses.[16][17] A calm and proficient technique is essential.

  • Consider Animal Fasting: The presence of food can alter gastrointestinal pH and motility, affecting drug absorption. Standardize the fasting period for all animals before dosing.

  • Analyze for Metabolites: The parent compound you administer may be rapidly converted to other metabolites. It is crucial to use an analytical method (e.g., LC-MS/MS) that can detect not only L7DG but also its potential metabolites (e.g., luteolin, other glucuronides, sulfates) in the plasma. The "active" compound in vivo might be a metabolite.

  • Alternative Route of Administration: If bypassing first-pass metabolism is necessary for your experimental goals, consider intraperitoneal (IP) injection. This route typically leads to higher and more consistent systemic exposure for compounds that are heavily metabolized orally.[18]

Issue 3: Unexpected or Lack of Efficacy in the Animal Model

Q: My in vivo experiment with L7DG is not showing the expected therapeutic effect. What should I troubleshoot?

A: This can be due to a variety of factors ranging from the dosing regimen to the biological complexity of the model.

Solutions:

  • Verify Compound Integrity and Purity: Ensure the L7DG used is of high purity and has not degraded. Proper storage (at 4°C, protected from light and moisture) is crucial.[1]

  • Review Dosing Regimen:

    • Dose Level: The selected dose may be too low. Published studies have used doses ranging from 5 mg/kg to 150 mg/kg depending on the model and administration route.[2][7]

    • Dosing Frequency and Duration: The half-life of flavonoid metabolites can be short. The dosing frequency might need to be increased (e.g., twice daily) or the study duration extended to observe a therapeutic effect.

  • Confirm Target Engagement: If possible, measure downstream biomarkers to confirm that L7DG is engaging its intended molecular target in the tissue of interest. For example, if you are studying its anti-fibrotic effects, you could measure the phosphorylation status of AMPK or the expression of fibrotic markers like collagen 1 and α-SMA.[9]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The plasma concentration of L7DG might not be reaching the therapeutic window required for efficacy. Conduct a pilot pharmacokinetic study to correlate plasma/tissue exposure with the pharmacological effect.

  • Metabolic Differences: Be aware that drug metabolism can differ between animal species and even strains. The metabolic profile in your model might differ from published data, affecting the concentration of the active moiety.

Experimental Protocols and Methodologies

Protocol 1: Intraperitoneal (IP) Administration of L7DG in a Mouse Model of Myocardial Injury

This protocol is adapted from a study investigating the cardioprotective effects of L7DG.[7]

  • Animal Model: Myocardial injury induced in mice via daily intraperitoneal injection of isoproterenol (5 mg/kg).

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile 0.9% saline to the desired final concentrations (e.g., for doses of 5, 10, 20, and 40 mg/kg).

    • Ensure the solution is clear and free of particulates. Gentle warming or vortexing may aid dissolution.

  • Dosing Regimen (Pre-treatment model):

    • Administer the L7DG solution via intraperitoneal injection 30 minutes prior to each isoproterenol administration.

    • The total injection volume should not exceed 10 mL/kg body weight.

    • Continue this daily regimen for the duration of the study (e.g., 5 consecutive days).

  • Control Groups:

    • Vehicle Control: Administer 0.9% saline instead of the L7DG solution.

    • Disease Control: Administer isoproterenol and the vehicle.

  • Endpoint Analysis: At the end of the study, euthanize animals and collect heart tissue for histological analysis (e.g., H&E staining for injury, Masson's trichrome for fibrosis) and molecular analysis (e.g., qPCR for fibrotic genes, Western blot for signaling proteins).

Protocol 2: Oral Gavage Administration of L7DG in Mice

This protocol provides a general method for preparing and administering an L7DG suspension.

  • Preparation of Dosing Suspension:

    • Weigh the required amount of L7DG.

    • Prepare a 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in purified water.

    • Triturate the L7DG powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

    • Gradually add the remaining CMC-Na solution while stirring continuously to achieve the final desired concentration.

    • Ensure the suspension is homogenous before each administration by vortexing or stirring.

  • Administration Technique:

    • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse).[16]

    • Restrain the mouse firmly by the scruff of the neck to straighten the esophagus.

    • Gently insert the needle into the esophagus and deliver the suspension slowly. Do not force the needle.

    • The maximum recommended oral gavage volume for a mouse is 10 mL/kg.[19]

  • Dosing Regimen: Administer the suspension once or twice daily, depending on the experimental design. Published studies with oral L7DG have used doses of 40 and 150 mg/kg/day in liver fibrosis models.

  • Control Groups: Administer the 0.5% CMC-Na vehicle to the control group.

Data Presentation

Table 2: Summary of this compound Dosing Regimens in Preclinical Studies

SpeciesDisease ModelRoute of AdministrationDose(s)VehicleStudy DurationReference
MouseIsoproterenol-induced myocardial injuryIntraperitoneal (IP)5, 10, 20, 40 mg/kg/day0.9% Saline5 days[7]
MouseCCl4-induced liver fibrosisOral gavage (i.g.)40, 150 mg/kg/dayNot specified4 or 8 weeks
MouseTGF-β1-activated hepatic stellate cells (in vitro)-5, 20, 50 µMNot specifiedNot specified[9]

Signaling Pathways and Visualizations

Anti-Fibrotic Signaling Pathway of L7DG via PTP1B Inhibition

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). In the context of liver fibrosis, inhibiting PTP1B leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation. Activated AMPK subsequently inhibits the activation of hepatic stellate cells (HSCs), which is a key event in the development of liver fibrosis. This leads to a reduction in the expression of fibrotic markers such as Collagen 1 and α-SMA.[9]

PTP1B_Inhibition_Pathway L7DG This compound PTP1B PTP1B L7DG->PTP1B Inhibits AMPK AMPK pAMPK p-AMPK (Active) PTP1B->pAMPK Dephosphorylates (Inhibits) AMPK->pAMPK Phosphorylation HSC_Activation Hepatic Stellate Cell Activation pAMPK->HSC_Activation Inhibits Fibrosis Liver Fibrosis (Collagen, α-SMA) HSC_Activation->Fibrosis

Caption: L7DG inhibits PTP1B, leading to AMPK activation and reduced liver fibrosis.

Cardioprotective Signaling Pathway of L7DG via TGF-β Inhibition

In models of cardiac injury, this compound exerts protective effects by suppressing the Transforming Growth Factor-beta (TGF-β) signaling pathway. This inhibition reduces the phosphorylation of Smad2 (p-Smad2), a key downstream mediator. Consequently, the expression of genes associated with fibrosis, such as various collagens and non-collagen extracellular matrix proteins, is downregulated, leading to attenuated cardiac fibrosis.[7]

TGF_Beta_Inhibition_Pathway cluster_stimulus Cardiac Injury Stimulus (e.g., Isoproterenol) Injury Injury TGF_beta TGF-β Signaling Injury->TGF_beta pSmad2 p-Smad2 TGF_beta->pSmad2 Activates L7DG This compound L7DG->TGF_beta Inhibits Gene_Expression Fibrogenic Gene Expression (Col1a1, Col3a1, etc.) pSmad2->Gene_Expression Promotes Fibrosis Cardiac Fibrosis Gene_Expression->Fibrosis

Caption: L7DG reduces cardiac fibrosis by inhibiting the TGF-β/Smad2 signaling pathway.

General Workflow for Preclinical L7DG Dosing Studies

This diagram outlines the logical flow for conducting a preclinical animal study with this compound, from preparation to analysis.

Experimental_Workflow Prep 1. Preparation Dosing 2. Dosing & Treatment Prep->Dosing Formulation Formulate L7DG (e.g., Saline, CMC-Na) Administration Administer L7DG (IP or Oral Gavage) Formulation->Administration Animal_Model Induce Disease Model (e.g., Cardiac Injury) Animal_Model->Administration Analysis 3. Analysis Dosing->Analysis Monitoring Monitor Animal Health & Body Weight Administration->Monitoring PK_Samples Collect Blood/Tissue for PK Analysis Administration->PK_Samples PD_Samples Collect Tissue for PD/Efficacy Analysis Administration->PD_Samples Data_Analysis Data Interpretation (Histology, qPCR, etc.) PK_Samples->Data_Analysis PD_Samples->Data_Analysis

References

Minimizing ion suppression and matrix effects in LC-MS/MS of Luteolin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Luteolin 7-diglucuronide. Our goal is to help you minimize ion suppression and matrix effects to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and ion suppression in LC-MS/MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can either decrease the analyte signal, a phenomenon known as ion suppression, or increase it, referred to as ion enhancement.[1][2] Both effects can lead to inaccurate and unreliable quantitative results.[2]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound, being a polar and hydrophilic molecule due to its two glucuronide moieties, can be challenging to separate from other polar endogenous compounds in biological matrices like plasma and urine.[3] These co-eluting polar matrix components can compete with the analyte for ionization in the electrospray ionization (ESI) source, leading to significant ion suppression.

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.

  • Post-Extraction Spike (Quantitative Assessment): This is the gold standard for quantifying the extent of matrix effects. The response of the analyte in a spiked blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent)

    An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.

Q4: What is the most effective strategy for minimizing matrix effects?

A4: A multi-pronged approach is typically the most effective. This includes:

  • Rigorous Sample Preparation: To remove interfering matrix components before analysis.[1]

  • Optimized Chromatographic Separation: To resolve the analyte from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound analysis.

Issue 1: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): This is often the most effective method for removing a broad range of interferences.

      • Liquid-Liquid Extraction (LLE): Can be effective but requires careful optimization of the solvent system.

      • Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.

    • Optimize Chromatography:

      • Gradient Modification: A shallower gradient can improve the separation of the analyte from interfering peaks.

      • Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different chemistry, such as a phenyl-hexyl column.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of detection if the analyte concentration is already low.

Issue 2: High variability and poor reproducibility in quantitative results.

  • Possible Cause: Inconsistent matrix effects between different samples.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: SPE is generally more reproducible than LLE or PPT.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate correction.

    • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.

Experimental Protocols & Data

Sample Preparation Methodologies

The following are generalized protocols for the extraction of this compound from biological matrices. It is crucial to optimize these methods for your specific application.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

  • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile or methanol (containing the internal standard, if used).[2]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]

  • Elution: Elute the this compound with 1 mL of methanol.[2]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE)

  • Acidify the sample (e.g., plasma or urine) to an acidic pH.

  • Add a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex thoroughly and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube.

  • Repeat the extraction of the aqueous layer for better recovery.

  • Combine the organic extracts, evaporate to dryness, and reconstitute in the initial mobile phase.

Quantitative Data Comparison

The following tables summarize recovery and matrix effect data for this compound and related flavonoid glucuronides from various studies. This data can help in selecting an appropriate sample preparation strategy.

Table 1: Extraction Recovery of Luteolin Glucuronides

AnalyteMatrixSample Preparation MethodExtraction Recovery (%)Reference
Luteolin-7-O-β-D-glucuronideBeagle Dog PlasmaProtein Precipitation (Acidified Acetonitrile)> 75%[4]
Luteolin-7-O-diglucuronidePlant ExtractNot Specified99.36–101.96%[5]
Wogonoside, Baicalin, Apigenin-glucuronideBileSolid-Phase Extraction (SPE)> 85%[6]
Wogonoside, Baicalin, Apigenin-glucuronideBloodProtein Precipitation (PPT)> 85%[6]

Table 2: Matrix Effect for Flavonoid Glucuronides

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Reference
Wogonoside, Baicalin, Apigenin-glucuronideBileSolid-Phase Extraction (SPE)< 20%[6]
Wogonoside, Baicalin, Apigenin-glucuronideBloodProtein Precipitation (PPT)< 20%[6]
Luteolin-7-O-glucuronideRat PlasmaProtein PrecipitationNot observed[7]

Note: The data for Wogonoside, Baicalin, and Apigenin-glucuronide are included as they are structurally similar flavonoid glucuronides and provide a good indication of the expected performance for this compound.

Visualized Workflows and Logic

Experimental Workflow for this compound Analysis

experimental_workflow sample Biological Sample (Plasma, Urine) prep Sample Preparation (SPE, LLE, or PPT) sample->prep Extraction lc LC Separation (C18 Column) prep->lc Injection ms MS/MS Detection (ESI Negative Mode) lc->ms Ionization data Data Analysis ms->data Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Troubleshooting Logic for Ion Suppression

troubleshooting_logic start Low Signal or Poor Reproducibility check_matrix_effect Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 20%? check_matrix_effect->matrix_effect_present no_matrix_effect Optimize MS Parameters matrix_effect_present->no_matrix_effect No optimize_sample_prep Improve Sample Preparation (Switch to SPE or optimize LLE) matrix_effect_present->optimize_sample_prep Yes end Problem Resolved no_matrix_effect->end optimize_chromatography Optimize LC Separation (Gradient, column chemistry) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is use_sil_is->end

Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS analysis.

References

Improving the yield and purity of synthesized Luteolin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Luteolin 7-diglucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered in the synthesis of this compound?

Researchers may face several challenges during the synthesis of this compound, primarily related to the inherent properties of luteolin and the complexity of introducing two glucuronide moieties with regioselectivity. Key challenges include:

  • Poor Solubility of Luteolin: Luteolin has low solubility in aqueous solutions, which can significantly hinder reaction efficiency, particularly in enzymatic synthesis.[1]

  • Low Regioselectivity: Luteolin possesses multiple hydroxyl groups (3', 4', 5, 7) with similar reactivity, leading to the formation of various mono- and di-glucuronide isomers, reducing the yield of the desired this compound.

  • Suboptimal Reaction Conditions: Enzymatic reactions are highly sensitive to pH, temperature, and buffer composition. Non-ideal conditions can lead to low enzyme activity and poor yields.[1]

  • Product Inhibition: The accumulation of the synthesized this compound or byproducts can inhibit the activity of the glucuronosyltransferase enzyme.

  • Complex Purification: The presence of multiple isomers and unreacted starting materials necessitates sophisticated purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the high-purity final product.

Q2: What are the main strategies to synthesize this compound?

There are two primary approaches for the synthesis of this compound:

  • Enzymatic Synthesis: This method utilizes specific enzymes called UDP-glucuronosyltransferases (UGTs) to catalyze the transfer of glucuronic acid from a donor substrate (UDP-glucuronic acid) to the luteolin molecule. A two-step enzymatic process is generally required, first to produce Luteolin 7-glucuronide and then to add the second glucuronic acid moiety. Studies on luteolin metabolism suggest that UGT1A1 is an enzyme that can preferentially generate diglucuronides in a sequential manner.[2][3]

  • Chemical Synthesis: This approach involves the use of protecting groups to selectively block the other reactive hydroxyl groups on the luteolin backbone, followed by the chemical coupling of protected glucuronic acid donors. Subsequent deprotection steps yield the final product. This method offers more control but can be complex and involve harsh reaction conditions.

Q3: How can the low solubility of luteolin in reaction media be addressed?

To overcome the poor solubility of luteolin, especially in aqueous buffers used for enzymatic synthesis, the addition of a co-solvent is a common and effective strategy. Dimethyl Sulfoxide (DMSO) at concentrations of 5-20% (v/v) has been shown to significantly increase the solubility of luteolin and improve conversion rates.[1]

Q4: What analytical techniques are essential for monitoring the synthesis and confirming the purity of this compound?

The following analytical techniques are crucial:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring the reaction progress, identifying the product by comparing its retention time with a reference standard, and assessing the purity of the final product.[4][5]

  • Mass Spectrometry (MS): MS provides information on the molecular weight of the product, confirming the successful addition of two glucuronide moieties to the luteolin backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the exact structure of the synthesized compound, confirming the positions of the glycosidic bonds.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Poor Luteolin Solubility Increase the concentration of a co-solvent like DMSO in the reaction mixture (start with 5-10% v/v and optimize).[1]
Suboptimal Reaction Conditions (Enzymatic) Systematically optimize the pH, temperature, and buffer composition for the specific UGT enzyme used. For some bacterial enzymes, a pH of around 6.5 and a temperature of 30°C have been effective for glycosylation.[1]
Enzyme Inactivity (Enzymatic) Perform an activity assay with a known substrate to confirm your enzyme is active. Ensure proper storage and handling of the enzyme.
Inefficient Protection/Deprotection (Chemical) Monitor each protection and deprotection step using TLC or HPLC to ensure complete conversion before proceeding to the next step.
Product Inhibition (Enzymatic) Consider using in-situ product removal techniques, such as adsorption onto a resin, to continuously remove the product from the reaction mixture.
Insufficient Donor Substrate Ensure an adequate molar excess of the UDP-glucuronic acid (enzymatic) or the activated glucuronic acid donor (chemical) is used.
Problem 2: Low Purity and Presence of Multiple Isomers
Potential Cause Troubleshooting Steps
Lack of Regioselectivity (Enzymatic) Screen different UGT isoforms to identify one with high regioselectivity for the 7-position of luteolin and subsequently for the second glucuronidation. UGT1A1 has been shown to favor diglucuronide formation.[2][3] Consider a two-step enzymatic reaction with different enzymes for each step if a single enzyme lacks the desired selectivity.
Incomplete Reactions (Chemical) Drive reactions to completion by optimizing reaction times and monitoring with TLC or HPLC.
Ineffective Purification Optimize the preparative HPLC method, including the column type, mobile phase gradient, and flow rate, to achieve better separation of the desired product from isomers and impurities.
Formation of Side Products In chemical synthesis, carefully select protecting groups that are stable under the reaction conditions and can be removed without affecting the desired product.

Quantitative Data Summary

The following tables summarize quantitative data from studies on luteolin glycosylation, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Enzymatic Synthesis of Luteolin Glucosides

EnzymeSubstrateCo-solventProduct(s)Yield/Conversion Rate
UGT73C8 from Medicago truncatula expressed in E. coliLuteolin (100 µM)NoneLuteolin-4'-o-glucoside & Luteolin-7-o-glucoside~14 mg/L (4'-o-glucoside), ~8 mg/L (7-o-glucoside)
Bacillus cereus A46 cellsLuteolin (970 µM)20% (v/v) DMSOLuteolin-7-O-β-glucoside (major), Luteolin-4'-O-β-glucoside, and others96% total conversion; 931.2 µM of Luteolin-7-O-β-glucoside

Table 2: HPLC Parameters for Flavonoid Glucuronide Analysis

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase Acetonitrile and 0.4% Phosphoric Acid solution (gradient elution is common)[4]
Detection Wavelength 348 nm[4]
Column Temperature 40°C[4]

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental conditions.

Protocol 1: General Enzymatic Synthesis of this compound (Two-Step)

Step 1: Synthesis of Luteolin 7-glucuronide

  • Reaction Setup: In a suitable reaction vessel, prepare a buffer solution (e.g., phosphate buffer, pH 6.5).

  • Add Luteolin dissolved in a minimal amount of DMSO to the buffer.

  • Add the first UDP-glucuronosyltransferase (UGT) with known activity towards the 7-hydroxyl group of luteolin.

  • Add UDP-glucuronic acid in molar excess.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Monitor the reaction progress by HPLC until the maximum conversion to Luteolin 7-glucuronide is achieved.

  • Purify the Luteolin 7-glucuronide intermediate using flash chromatography or preparative HPLC.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified Luteolin 7-glucuronide in a suitable buffer.

  • Add the second UGT (e.g., one with 2"-O-glucuronosyltransferase activity or UGT1A1) that can add the second glucuronide moiety.

  • Add a fresh excess of UDP-glucuronic acid.

  • Incubate and monitor the reaction as in Step 1.

  • Purification: Purify the final product, this compound, using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.

Protocol 2: General Chemical Synthesis of this compound
  • Protection of Hydroxyl Groups: Selectively protect the 3', 4', and 5-hydroxyl groups of luteolin using appropriate protecting groups (e.g., benzyl or silyl ethers). The 7-hydroxyl group should remain unprotected.

  • First Glucuronidation: React the protected luteolin with a protected and activated glucuronic acid donor (e.g., a glucuronyl bromide or trichloroacetimidate) in the presence of a suitable promoter to form the 7-O-glucuronide.

  • Selective Deprotection: Selectively deprotect the position on the first glucuronide where the second glucuronide is to be attached (e.g., the 2"-hydroxyl group). This is a challenging step requiring careful selection of protecting groups.

  • Second Glucuronidation: React the partially deprotected intermediate with a second molecule of the protected and activated glucuronic acid donor.

  • Deprotection: Remove all protecting groups from the luteolin backbone and the two glucuronic acid moieties under conditions that do not cleave the glycosidic bonds.

  • Purification: Purify the final product using chromatographic techniques such as preparative HPLC.

  • Characterization: Confirm the structure and purity using HPLC, MS, and NMR.

Visualizations

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Luteolin 7-glucuronide cluster_step2 Step 2: Synthesis of this compound Luteolin Luteolin Reaction1 Incubation (Optimized pH, Temp) Luteolin->Reaction1 UGT1 UGT (7-OH specific) UGT1->Reaction1 UDPGA1 UDP-Glucuronic Acid UDPGA1->Reaction1 L7G Luteolin 7-glucuronide Reaction1->L7G L7G_input Luteolin 7-glucuronide (Purified) L7G->L7G_input Purification Reaction2 Incubation L7G_input->Reaction2 UGT2 UGT (e.g., UGT1A1) UGT2->Reaction2 UDPGA2 UDP-Glucuronic Acid UDPGA2->Reaction2 L7DG This compound Reaction2->L7DG Purification Purification L7DG->Purification Final Purification (HPLC)

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Luteolin Luteolin Protection Protection of 3', 4', 5-OH groups Luteolin->Protection Protected_Luteolin Protected Luteolin Protection->Protected_Luteolin First_Glucuronidation First Glucuronidation (7-OH) Protected_Luteolin->First_Glucuronidation Protected_L7G Protected Luteolin 7-glucuronide First_Glucuronidation->Protected_L7G Selective_Deprotection Selective Deprotection of Glucuronide Protected_L7G->Selective_Deprotection Partially_Deprotected Partially Deprotected Intermediate Selective_Deprotection->Partially_Deprotected Second_Glucuronidation Second Glucuronidation Partially_Deprotected->Second_Glucuronidation Protected_L7DG Protected Luteolin 7-diglucuronide Second_Glucuronidation->Protected_L7DG Deprotection Final Deprotection Protected_L7DG->Deprotection Crude_L7DG Crude Luteolin 7-diglucuronide Deprotection->Crude_L7DG Purification Purification (HPLC) Crude_L7DG->Purification Final_Product Pure Luteolin 7-diglucuronide Purification->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Yield center Low Yield Solubility Poor Solubility center->Solubility Increase Co-solvent Conditions Suboptimal Conditions center->Conditions Optimize pH, Temp Enzyme Enzyme Inactivity center->Enzyme Check Activity Inhibition Product Inhibition center->Inhibition In-situ Removal

Caption: Key factors and solutions for troubleshooting low yield.

References

Validation & Comparative

Independent Validation of Luteolin 7-diglucuronide as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Luteolin 7-diglucuronide's performance as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor against other known alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of this compound for research and drug development purposes.

Comparative Analysis of PTP1B Inhibitory Activity

This compound (L7DG) has been identified as a potent inhibitor of PTP1B with an IC50 value of 2.10 µM[1]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. The inhibitory potential of L7DG is comparable to or greater than several other natural and synthetic PTP1B inhibitors. Below is a summary of the half-maximal inhibitory concentrations (IC50) for L7DG and other notable PTP1B inhibitors.

CompoundType/ClassIC50 Value (µM)Reference/Notes
This compound Flavonoid2.10Identified as a potent inhibitor in a study on liver fibrosis.[1]
ErtiprotafibNon-competitive; Clinical Trial1.6 - 29Value varies depending on assay conditions. Development was discontinued.[2][3][4]
Trodusquemine (MSI-1436)Allosteric; Clinical Trial1.0A natural aminosterol cholestane.[2][4]
JTT-551Mixed-type; Clinical Trial0.22 (Ki)Development was discontinued due to insufficient efficacy and adverse effects.[2][4]
DPM-1001Allosteric0.1An analog of Trodusquemine with improved potency.
IONIS-PTP-1BRx (ISIS 113715)Antisense Oligonucleotide< 0.01An antisense inhibitor, highlighting a different therapeutic modality.[3]
Ursolic AcidTriterpenoid (Positive Control)3.6A commonly used positive control in PTP1B inhibition assays.[5]
RK-682Microbial Product (Positive Control)4.5 - 10.4Another common positive control in PTP1B inhibition assays.[5]

PTP1B and the Insulin Signaling Pathway

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding to its receptor (IR), the receptor autophosphorylates on tyrosine residues, initiating a downstream signaling cascade through Insulin Receptor Substrate (IRS) proteins. PTP1B acts as a negative regulator by dephosphorylating both the activated insulin receptor and IRS-1, thus dampening the insulin signal. Inhibition of PTP1B is a therapeutic strategy to enhance insulin sensitivity.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (P) PI3K PI3K IRS1->PI3K activates PTP1B PTP1B PTP1B->IR PTP1B->IRS1 dephosphorylates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 translocation Glucose Glucose GLUT4->Glucose uptake L7DG Luteolin 7- diglucuronide L7DG->PTP1B inhibits

PTP1B's role in negative regulation of the insulin signaling pathway.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of a compound against PTP1B, based on commonly used methods.

PTP1B Enzymatic Assay (p-NPP Substrate Method)

This colorimetric assay measures the enzymatic activity of PTP1B through the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control: Ursolic acid or RK-682

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compound and positive control in DMSO. Serially dilute these stock solutions to obtain a range of desired concentrations for IC50 determination. Prepare the PTP1B enzyme and pNPP substrate in the assay buffer.

  • Assay Reaction: In a 96-well plate, add 10 µL of the test compound solution (or DMSO for the control) to each well.

  • Add 20 µL of the PTP1B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 170 µL of the pNPP substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

  • Data Analysis: The rate of pNP formation is proportional to the PTP1B activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare serial dilutions of This compound in DMSO C Add 10 µL of L7DG dilution (or DMSO control) to wells A->C B Prepare PTP1B enzyme and pNPP substrate in assay buffer D Add 20 µL of PTP1B enzyme B->D F Add 170 µL of pNPP substrate to initiate reaction B->F E Pre-incubate for 15 min at 37°C D->E E->F G Measure absorbance at 405 nm (kinetic or endpoint) F->G H Calculate % Inhibition vs. Control G->H I Plot dose-response curve and determine IC50 value H->I

Workflow for determining the IC50 of a PTP1B inhibitor.

Selectivity Profile

Conclusion

This compound demonstrates potent inhibitory activity against PTP1B, with an IC50 value that is competitive with other known inhibitors, including those that have entered clinical trials. Its natural origin as a flavonoid may offer a favorable starting point for further drug development. Future independent validation studies should focus on confirming its IC50 value, determining its mode of inhibition (e.g., competitive, non-competitive), and, crucially, establishing its selectivity profile against other phosphatases like TCPTP. The experimental protocols and comparative data provided in this guide offer a framework for these continued research efforts.

References

Investigating the Cross-Reactivity of Luteolin 7-Diglucuronide in Common Flavonoid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Luteolin 7-diglucuronide in four common flavonoid assays: the Folin-Ciocalteu, DPPH, ABTS, and FRAP assays. Due to a lack of direct experimental data for this compound in the scientific literature, this guide utilizes data from its aglycone, luteolin, and its closely related monoglucuronide and glucoside derivatives to infer its likely performance. This approach is based on the well-established structure-activity relationships of flavonoids, where glycosylation is known to influence antioxidant capacity.

Executive Summary

The presence of two glucuronide moieties attached to the luteolin backbone is expected to significantly decrease its antioxidant activity as measured by common in vitro assays. This is primarily due to the masking of hydroxyl groups, which are crucial for free radical scavenging and metal reduction. Consequently, this compound is likely to exhibit lower reactivity in the DPPH, ABTS, and FRAP assays compared to its aglycone, luteolin. In the Folin-Ciocalteu assay, a reduction in the total phenolic content reading is also anticipated. Researchers should, therefore, be cautious when interpreting results from these assays as they may not fully reflect the potential in vivo biological activity of this compound, which can be metabolized back to its active aglycone form.

Data Presentation: Comparative Antioxidant Activity

The following tables summarize the available quantitative data for luteolin and its glycoside derivatives in common antioxidant assays. This data is presented to illustrate the expected impact of glycosylation on the reactivity of this compound.

Table 1: Comparative DPPH Radical Scavenging Activity

CompoundIC50 (µM)Source
Luteolin20.2[1]
Luteolin8.85 µg/mL[2]
Luteolin 7-O-β-glucoside21.2[1]
Luteolin 7-O-β-glucuronideLess effective than luteolin[3]

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Comparative ABTS Radical Scavenging Activity

CompoundAntioxidant ActivitySource
LuteolinData not available in searched sources
Luteolin GlycosidesGenerally lower than aglyconeInferred from structure-activity relationships

Table 3: Comparative Ferric Reducing Antioxidant Power (FRAP)

CompoundAntioxidant ActivitySource
Luteolin573.1 µM[4]
Luteolin GlycosidesGenerally lower than aglyconeInferred from structure-activity relationships

Table 4: Comparative Total Phenolic Content (Folin-Ciocalteu Assay)

CompoundReactivitySource
LuteolinHighInferred from structure
Luteolin GlycosidesLower than aglyconeInferred from structure-activity relationships

Experimental Protocols

Detailed methodologies for the four key assays are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound and related compounds.

Folin-Ciocalteu Assay for Total Phenolic Content

This assay measures the total phenolic content of a sample. The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes that are reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored product.[5]

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • In a test tube, mix 0.5 mL of the sample solution with 2.5 mL of 10% (v/v) Folin-Ciocalteu reagent.

  • After 5 minutes, add 2.0 mL of 7.5% (w/v) sodium carbonate solution.

  • Incubate the mixture in the dark at room temperature for 1-2 hours.[6]

  • Measure the absorbance of the solution at 760-765 nm using a spectrophotometer.[6][7]

  • A standard curve is prepared using a known concentration of a standard phenolic compound, such as gallic acid, and the results are expressed as gallic acid equivalents (GAE).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of a compound.[8] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[9]

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10]

  • Prepare a series of dilutions of the test compound in methanol.

  • In a 96-well microplate, add 100 µL of each sample dilution to a well.

  • Add 100 µL of the DPPH working solution to each well.[10]

  • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm using a microplate reader.[10]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is reduced by antioxidants, leading to a decrease in absorbance.[11]

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

  • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Prepare a series of dilutions of the test compound.

  • In a 96-well microplate, add a small volume (e.g., 5 µL) of each sample dilution to a well.[13]

  • Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution to each well.[13]

  • Incubate the plate at room temperature for a set time (e.g., 5-6 minutes).[13][14]

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.[15]

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a small volume (e.g., 10 µL) of each sample dilution to a well.

  • Add a larger volume (e.g., 190 µL) of the FRAP reagent to each well.[15]

  • Incubate the plate at 37°C for a set time (e.g., 4-60 minutes).[15][16]

  • Measure the absorbance at 593-594 nm.[16][17]

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis cluster_conclusion Conclusion prep Prepare this compound and Luteolin Solutions folin Folin-Ciocalteu Assay prep->folin dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap measure Measure Absorbance folin->measure dpph->measure abts->measure frap->measure calculate Calculate IC50 / Equivalents measure->calculate compare Compare Reactivity calculate->compare conclusion Determine Cross-Reactivity compare->conclusion

Caption: Experimental workflow for assessing flavonoid cross-reactivity.

Luteolin Signaling Pathway

luteolin_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Luteolin Luteolin Receptor Receptor Luteolin->Receptor MAPK MAPK (p38, JNK, ERK) Receptor->MAPK PI3K_Akt PI3K/Akt Receptor->PI3K_Akt NFkB NF-κB Receptor->NFkB Nrf2 Nrf2 Receptor->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation Antioxidant_Response ↑ Antioxidant Response Nrf2->Antioxidant_Response

References

Comparative analysis of Luteolin 7-diglucuronide content in Perilla frutescens from different geographical regions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Luteolin 7-diglucuronide content in Perilla frutescens sourced from various geographical regions. The objective is to offer a comprehensive overview supported by experimental data to aid in the selection of plant material with optimal phytochemical profiles for research and development purposes. This document details the quantitative variations of this bioactive flavonoid, provides comprehensive experimental protocols for its quantification, and illustrates its key signaling pathways.

Data Presentation: Quantitative Comparison of this compound Content

The concentration of this compound in Perilla frutescens exhibits significant variation depending on the geographical origin of the plant material. The following table summarizes the quantitative data from available studies. It is important to note that some studies may use the term "Luteolin 7-glucuronide" when referring to the diglucuronide form; this has been taken into consideration when compiling the data.

Geographical RegionPlant PartThis compound Content (mg/g of dry weight)Reference
China
HebeiLeaves1.10 - 29.73 (in extract)[1]
JilinLeavesData not available in mg/g
ShandongLeavesData not available in mg/g
HenanLeavesData not available in mg/g
AnhuiLeavesData not available in mg/g
Republic of Korea
Gangwon-doLeavesData not available in mg/g
Chungcheongnam-doLeavesData not available in mg/g
Jeollabuk-doLeavesData not available in mg/g
Japan LeavesPresent, but not quantified in mg/g in the cited study[2]

Note: The data from the study covering various regions in China and the Republic of Korea was presented as a range of Luteolin 7-glucuronide content within the extract (1.10 to 29.73 mg/g).[1] A direct conversion to mg/g of dry weight of the plant material is not available from the provided information. Another study on Perilla frutescens var. acuta extract identified a high concentration of Luteolin-7-O-diglucuronide (302.22 μg/mL) in a 0% ethanol extract.[3][4]

Experimental Protocols

Extraction of this compound from Perilla frutescens Leaves

This protocol is a synthesis of methods described in the literature for the extraction of flavonoids from Perilla frutescens.[1][5][6]

a. Sample Preparation:

  • Collect fresh leaves of Perilla frutescens.

  • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

  • Freeze-dry the leaves to a constant weight.

  • Grind the dried leaves into a fine powder using a laboratory mill.

  • Sieve the powder to ensure a uniform particle size.

b. Maceration Extraction:

  • Weigh a specific amount of the dried leaf powder (e.g., 10 g).

  • Place the powder in a flask and add a solvent of choice. A 30% ethanol/water solution has been shown to be effective for extracting Luteolin 7-glucuronide.[1] The solvent-to-solid ratio can be optimized, with ratios such as 20:1 (v/w) being reported.[5]

  • Seal the flask and place it on a shaker at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).

  • After maceration, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Collect the filtrate and, if necessary, concentrate it using a rotary evaporator under reduced pressure.

  • The resulting crude extract can be used for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on HPLC-DAD (Diode Array Detector) methods reported for the analysis of flavonoids in Perilla frutescens.[2][3]

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • A typical gradient could be: 0-10 min, 10-20% B; 10-30 min, 20-40% B; 30-40 min, 40-60% B; 40-50 min, 60-10% B; 50-60 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitoring at 350 nm for this compound.

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve a known amount of the dried extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

c. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Perilla frutescens.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Perilla frutescens Leaves p2 Washing & Drying p1->p2 p3 Grinding & Sieving p2->p3 e1 Maceration with Solvent p3->e1 e2 Filtration e1->e2 e3 Concentration e2->e3 a1 HPLC-DAD Analysis e3->a1 a2 Quantification a1->a2 final final a2->final This compound Content anti_inflammatory_pathway cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Inhibits NFkB NF-κB IKK->NFkB Activates IkappaB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Transcription L7D This compound L7D->IKK Inhibits cholesterol_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effect Physiological Effect Luteolin Luteolin LXRalpha LXRα Luteolin->LXRalpha Activates LXRalpha_nuc LXRα LXRalpha->LXRalpha_nuc Translocation RXR RXR Complex LXRα/RXR Complex LXRalpha_nuc->Complex RXR->Complex LXRE LXRE Complex->LXRE Binds to TargetGenes Target Genes (ABCG1, ABCG5/8, SREBP-1c) LXRE->TargetGenes Upregulates CholEfflux Increased Cholesterol Efflux TargetGenes->CholEfflux

References

Luteolin vs. Luteolin 7-diglucuronide: A Comparative Guide on Bioavailability and Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luteolin, a flavonoid with demonstrated antioxidant and anti-inflammatory properties, exhibits low oral bioavailability. This is primarily attributed to extensive first-pass metabolism, where it is rapidly converted into glucuronide conjugates. A significant metabolite is Luteolin 7-diglucuronide. Following the oral administration of luteolin glycosides, this compound, along with monoglucuronides, are the predominant forms detected in plasma, reaching concentrations significantly higher than that of the parent luteolin. This suggests that while luteolin itself has poor systemic availability, its glucuronidated metabolites are the primary circulating forms and may contribute to its biological activity.

Comparative Bioavailability and Pharmacokinetics

Direct pharmacokinetic comparisons from a single study are unavailable. However, by collating data from various studies on luteolin and its metabolites, a comparative overview can be constructed.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats Following Oral Administration

Dose (mg/kg)VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
10Not Specified2079.55 ± 307.090.5 ± 0.00124237.94 ± 2113.55[1]
30Not SpecifiedNot ReportedNot ReportedNot Reported[2]
500.5% CMC-Na55000.083Not Reported[3]
1 g/kg (extract)Not Specified185 ± 0.120.87 ± 0.0535.01 ± 0.81[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CMC-Na: Carboxymethyl cellulose sodium.

Note: A direct pharmacokinetic profile for orally administered this compound is not available in the reviewed literature. However, a study administering luteolin-7-glycoside orally to laboratory animals found that the maximum plasma concentrations of luteolin-diglucuronide and luteolin-glucuronide were approximately three times higher than that of luteolin itself[4].

Absorption and Metabolism

Luteolin is absorbed in the small intestine. However, it undergoes extensive metabolism both in the intestinal wall and the liver, a phenomenon known as first-pass metabolism. The primary metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches glucuronic acid molecules to the hydroxyl groups of luteolin, increasing its water solubility and facilitating its excretion.

This compound is a product of this extensive metabolism. When luteolin or its glycosides are ingested, they are converted into various glucuronide conjugates. Studies have shown that after oral administration of luteolin-7-O-beta-glucoside, luteolin is converted to glucuronides as it passes through the intestinal mucosa[5]. The main circulating forms in the blood are monoglucuronides and diglucuronides of luteolin[4][5][6].

The intestinal absorption of this compound itself has been investigated in a study using an infusion of Aloysia triphylla in rats. The absorption percentage of this compound was quantified, indicating that this metabolite can be absorbed from the intestinal lumen[7].

Signaling Pathways and Experimental Workflows

Diagram 1: Luteolin Absorption and Metabolism Pathway

Luteolin Oral Luteolin Intestine Small Intestine Luteolin->Intestine Ingestion Enterocytes Enterocytes Intestine->Enterocytes Absorption PortalVein Portal Vein Enterocytes->PortalVein First-Pass Metabolism (Glucuronidation by UGTs) Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Further Metabolism (Glucuronidation) L7DG This compound SystemicCirculation->L7DG LMG Luteolin Monoglucuronides SystemicCirculation->LMG Excretion Excretion L7DG->Excretion LMG->Excretion cluster_subjects Animal Subjects (e.g., Rats) cluster_groups Treatment Groups cluster_sampling Data Collection cluster_analysis Analysis Subjects Fasted Subjects GroupA Group A: Oral Administration of Luteolin Subjects->GroupA GroupB Group B: Oral Administration of this compound Subjects->GroupB BloodSampling Serial Blood Sampling (pre-dose, and multiple time points post-dose) GroupA->BloodSampling GroupB->BloodSampling PlasmaProcessing Plasma Separation BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis (Quantification of Luteolin & L7DG) PlasmaProcessing->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK

References

Luteolin 7-Diglucuronide: A Comparative Analysis of its Anti-Fibrotic Mechanisms in Myocardial and Hepatic Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Luteolin 7-diglucuronide (L7DG), a naturally occurring flavonoid, is demonstrating significant promise as an anti-fibrotic agent in preclinical studies. This guide provides a comparative overview of its mechanism of action in mitigating fibrosis in both myocardial and hepatic tissues, offering valuable insights for researchers, scientists, and drug development professionals. The following sections present a detailed analysis of the experimental data, protocols, and the signaling pathways involved.

Comparative Anti-Fibrotic Efficacy and Mechanisms

This compound exerts its anti-fibrotic effects in both cardiac and liver tissues by targeting key molecular pathways involved in the fibrotic cascade. While the overarching outcome is the reduction of extracellular matrix (ECM) deposition, the specific molecular targets and pathways differ between the two organs.

Myocardial Fibrosis

In the context of myocardial fibrosis, L7DG has been shown to be effective in attenuating isoproterenol (ISO)-induced cardiac injury and fibrosis in murine models.[1][2][3] The primary mechanisms include the suppression of oxidative stress and the modulation of key signaling pathways and microRNAs involved in cardiac remodeling.

The anti-fibrotic action of L7DG in the heart is significantly linked to its ability to counteract the effects of Transforming Growth Factor-β (TGF-β), a major regulator of fibrogenesis.[1] L7DG pretreatment has been observed to prevent ISO-induced increases in the expression of α-smooth muscle actin (α-SMA), TGF-β, and its receptor, TGFβRI.[1] This leads to a reduction in the phosphorylation of Smad2, a downstream effector in the canonical TGF-β signaling pathway.[1] Furthermore, L7DG downregulates the expression of Connective Tissue Growth Factor (CTGF), a pro-fibrogenic protein that is transcriptionally activated by TGF-β.[1]

A crucial aspect of L7DG's cardioprotective effect is its influence on microRNA (miRNA) expression. It has been shown to reverse the ISO-induced dysregulation of several miRNAs that are interconnected with TGF-β-mediated fibrosis. Specifically, L7DG decreases the expression of the pro-fibrotic miR-21 and increases the expression of anti-fibrotic miRNAs such as miR-29c and miR-30c.[1][2] These miRNAs are known to target the messenger RNAs of several ECM proteins, including collagens and fibrillin-1.[1]

Hepatic Fibrosis

In the liver, L7DG demonstrates a potent anti-fibrotic effect by primarily targeting the activation of hepatic stellate cells (HSCs), the main cell type responsible for liver fibrosis.[4][5] Studies have shown that L7DG effectively ameliorates liver fibrosis in mouse models induced by carbon tetrachloride (CCl4).[4][5]

A key molecular mechanism identified in the liver is the inhibition of protein tyrosine phosphatase 1B (PTP1B).[4] L7DG acts as a potent inhibitor of PTP1B, which in turn leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation.[4][6] Activated AMPK subsequently inhibits the activation of HSCs, thereby reducing the production of fibrotic markers such as collagen I, α-SMA, and fibronectin.[4]

Similar to its action in the heart, the TGF-β1 signaling pathway is also a critical target for L7DG in the liver. L7DG co-treatment has been shown to dose-dependently decrease the TGF-β1-induced expression of fibrotic markers in both primary mouse HSCs and the human HSC line LX-2.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-fibrotic effects of this compound.

Table 1: Effects of this compound on Myocardial Fibrosis Markers

ParameterModelTreatmentResultReference
Collagen Gene Expression (Col1a1, Col1a2, Col3a1)ISO-induced myocardial fibrosis in miceL7DG pretreatmentSignificantly suppressed ISO-stimulated expression[1][2]
Non-Collagen ECM Gene Expression (Fibrillin-1, Elastin, CTGF)ISO-induced myocardial fibrosis in miceL7DG pretreatmentSignificantly suppressed ISO-stimulated expression[1][2]
α-SMA ExpressionISO-induced myocardial fibrosis in miceL7DG pretreatmentPrevented ISO-induced increase[1]
p-Smad2 ImmunoreactivityISO-induced myocardial fibrosis in miceL7DG pretreatmentNot observed in L7DG pretreated mice[1]
miR-21 ExpressionISO-induced myocardial fibrosis in miceL7DG pretreatmentSignificantly decreased expression[1]
miR-29c and miR-30c ExpressionISO-induced myocardial fibrosis in miceL7DG pretreatmentSignificantly increased expression[1]

Table 2: Effects of this compound on Hepatic Fibrosis Markers

ParameterModelTreatmentResultReference
Fibrotic Marker Expression (Collagen 1, α-SMA, Fibronectin)TGF-β1-activated primary hepatic stellate cells (pHSCs) and LX-2 cellsL7DG (5, 20, 50 μM)Dose-dependently decreased TGF-β1-induced expression[4][5]
Hepatic Collagen AccumulationCCl4-induced liver fibrosis in miceL7DG (40, 150 mg/kg/day)Dose-dependently attenuated[4]
Fibrogenic Gene ExpressionCCl4-induced liver fibrosis in miceL7DG (40, 150 mg/kg/day)Decreased expression[4]
PTP1B InhibitionIn vitro enzyme activity assayL7DGPotent inhibitor with an IC50 of 2.10 µM[4]
AMPK PhosphorylationHepatic stellate cellsL7DGUpregulated[4]

Comparison with Alternative Anti-Fibrotic Agents

While direct comparative studies are limited, the mechanisms of L7DG can be contrasted with other compounds investigated for their anti-fibrotic properties.

Table 3: Comparison of Anti-Fibrotic Mechanisms

CompoundTarget TissueKey Mechanism(s)
This compound Myocardial, Hepatic Inhibition of TGF-β/Smad signaling, Modulation of miRNAs (cardiac), Inhibition of PTP1B and activation of AMPK (hepatic) [1][4]
ResveratrolMyocardialActivation of Sirtuin-3 (SIRT3), Blunting the TGF-β/Smad3 pathway[7]
S-Allylcysteine (SAC)HepaticAttenuation of hepatic fibrosis and suppression of α-SMA expression
TaurineHepaticAttenuation of portal hypertension, reduction of oxidative stress, and inhibition of HSC activation[8]
NaringeninHepaticDown-regulation of Smad3 protein expression and activation[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-fibrotic effects of this compound.

Isoproterenol (ISO)-Induced Myocardial Fibrosis in Mice
  • Animal Model: Male mice are used for this model.

  • Induction of Fibrosis: Myocardial injury and fibrosis are induced by daily intraperitoneal (i.p.) injections of isoproterenol (5 mg/kg/day) for a period of 5 to 10 days.[1][2][3]

  • Treatment: this compound is administered via i.p. injection at doses ranging from 5 to 40 mg/kg/day.[1][2][3] Treatment can be given as a pretreatment (before and during ISO challenge) or posttreatment (after the onset of ISO challenge).[1][2]

  • Tissue Analysis: After the treatment period, mice are euthanized, and heart tissues are collected for analysis.

  • Histological Examination: Heart sections are stained with Masson's trichrome to visualize and quantify the extent of fibrosis.

  • Gene Expression Analysis: Total RNA is extracted from heart tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of genes encoding collagens (e.g., Col1a1, Col3a1), non-collagen ECM proteins (e.g., Fbn1, Eln, Ctgf), and fibrotic markers (e.g., Acta2 for α-SMA).[1]

  • MicroRNA Analysis: The expression levels of specific microRNAs (e.g., miR-21, miR-29c, miR-30c) are quantified using qRT-PCR.[1]

  • Immunohistochemistry: Heart sections are stained with antibodies against α-SMA and phosphorylated Smad2 (p-Smad2) to assess myofibroblast activation and TGF-β signaling activity, respectively.[1]

Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice
  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injections of CCl4 (e.g., 1 ml/kg body weight, 10% in olive oil) twice a week for several weeks (e.g., 4 or 8 weeks).[4]

  • Treatment: this compound is administered by oral gavage (i.g.) at doses of 40 or 150 mg/kg/day for the duration of the CCl4 challenge.[4][5]

  • Tissue and Serum Analysis: At the end of the experiment, mice are sacrificed, and liver tissues and blood samples are collected.

  • Histological Examination: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess liver injury and collagen deposition.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

  • Gene Expression Analysis: qRT-PCR is performed on RNA extracted from liver tissue to quantify the expression of fibrogenic genes such as Col1a1, Acta2, and Timp1.

  • Western Blot Analysis: Protein levels of α-SMA, collagen I, and phosphorylated AMPK are determined in liver tissue lysates.[4]

In Vitro Hepatic Stellate Cell (HSC) Activation Assay
  • Cell Culture: Primary mouse hepatic stellate cells (pHSCs) or the human HSC line LX-2 are cultured.

  • Induction of Activation: Cells are stimulated with recombinant human TGF-β1 (e.g., 5 ng/ml) to induce activation and expression of fibrotic markers.

  • Treatment: Cells are co-treated with varying concentrations of this compound (e.g., 5, 20, 50 μM).[4][5]

  • Analysis: After a 24-hour incubation period, cell lysates are collected for Western blot analysis to determine the protein levels of collagen I, α-SMA, and fibronectin.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in the anti-fibrotic action of this compound and a typical experimental workflow.

Myocardial_Fibrosis_Pathway cluster_stress Myocardial Stress (e.g., ISO) cluster_L7DG Intervention cluster_signaling Signaling Cascade cluster_outcome Cellular & Tissue Response ISO Isoproterenol (ISO) TGFb TGF-β Signaling ISO->TGFb L7DG This compound L7DG->TGFb inhibits miR21 miR-21 (pro-fibrotic) L7DG->miR21 inhibits miR29c_30c miR-29c & miR-30c (anti-fibrotic) L7DG->miR29c_30c promotes pSmad2 p-Smad2 TGFb->pSmad2 TGFb->miR21 TGFb->miR29c_30c downregulates Myofibroblast Myofibroblast Activation (α-SMA) pSmad2->Myofibroblast ECM ECM Deposition (Collagen, Fibrillin-1) miR21->ECM promotes miR29c_30c->ECM inhibits Myofibroblast->ECM Fibrosis Myocardial Fibrosis ECM->Fibrosis

Caption: L7DG's anti-fibrotic mechanism in myocardial tissue.

Hepatic_Fibrosis_Pathway cluster_stimulus Fibrotic Stimulus (e.g., CCl4) cluster_L7DG Intervention cluster_signaling Signaling Cascade cluster_outcome Cellular & Tissue Response CCl4 CCl4 / TGF-β1 HSC Hepatic Stellate Cell (HSC) Activation CCl4->HSC L7DG This compound PTP1B PTP1B L7DG->PTP1B inhibits AMPK AMPK Phosphorylation PTP1B->AMPK inhibits AMPK->HSC inhibits ECM ECM Deposition (Collagen, α-SMA) HSC->ECM Fibrosis Hepatic Fibrosis ECM->Fibrosis

Caption: L7DG's anti-fibrotic mechanism in hepatic tissue.

Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Intervention cluster_analysis Analysis cluster_outcome Outcome Model Animal Model (e.g., Mice) Inducer Inducer (e.g., ISO or CCl4) Model->Inducer Treatment L7DG or Vehicle Control Inducer->Treatment Histology Histology (Masson's Trichrome / Sirius Red) Treatment->Histology Gene Gene Expression (qRT-PCR) Treatment->Gene Protein Protein Analysis (Western Blot / IHC) Treatment->Protein Serum Serum Biomarkers (ALT, AST) Treatment->Serum Outcome Quantification of Fibrosis and Marker Expression Histology->Outcome Gene->Outcome Protein->Outcome Serum->Outcome

Caption: General experimental workflow for in vivo studies.

References

Comparative study of the anti-inflammatory effects of different luteolin glucuronide isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-inflammatory properties of luteolin glucuronide isomers reveals nuances in their biological activity, with the aglycone, luteolin, generally exhibiting the most potent effects. This guide provides a comparative study of luteolin and its glucuronide isomers, focusing on their impact on key inflammatory mediators and signaling pathways, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Luteolin, a common flavonoid found in various plants, is known for its anti-inflammatory properties. In the body, luteolin is often metabolized into glucuronide conjugates. The position of this glucuronide group can influence the molecule's biological activity. This comparison focuses on the available data for different luteolin glucuronide isomers, primarily luteolin-3'-O-glucuronide, luteolin-4'-O-glucoside, and luteolin-7-O-glucuronide, and their effects on inflammatory responses.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potency of luteolin and its glucuronide derivatives varies, with studies consistently showing the parent molecule, luteolin, to be a more potent inhibitor of key inflammatory markers compared to its conjugated forms.

CompoundTargetIC50 (µM)Cell LineInducer
Luteolin Nitric Oxide (NO)~13.9RAW 264.7LPS
Prostaglandin E2 (PGE2)~7.4RAW 264.7LPS
Interleukin-5 (IL-5)~18.7--
Luteolin-7-O-glucoside Nitric Oxide (NO)~22.7RAW 264.7LPS
Prostaglandin E2 (PGE2)~15.0RAW 264.7LPS
Luteolin-4'-O-glucoside Interleukin-5 (IL-5)~3.7--

Note: A lower IC50 value indicates greater potency. Data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

While direct comparative data for luteolin-3'-O-glucuronide is limited in terms of IC50 values, studies have shown that both luteolin-3'-O-glucuronide and luteolin-7-O-glucuronide are effective in reducing the expression of inflammatory genes in LPS-treated RAW 264.7 cells, although the free form, luteolin, was found to be more potent[1].

Mechanistic Insights: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of luteolin and its glucuronide isomers are primarily mediated through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Luteolin and its glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Luteolin Glucuronides Luteolin Glucuronides Luteolin Glucuronides->IKK Inhibits Luteolin Glucuronides->NF-κB_n Inhibits Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (JNK/p38) MAPK (JNK/p38) MAPKK->MAPK (JNK/p38) Phosphorylates AP-1 AP-1 MAPK (JNK/p38)->AP-1 Activates Luteolin Glucuronides Luteolin Glucuronides Luteolin Glucuronides->MAPK (JNK/p38) Inhibits Phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes AP-1->Pro-inflammatory Genes Induces Transcription NO_Assay_Workflow Cell_Seeding Seed RAW 264.7 cells Pre-treatment Pre-treat with Luteolin Isomers Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Reaction Mix with Griess Reagent Supernatant_Collection->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement

References

Validating NADPH Oxidase Inhibition in Cardioprotection: A Comparative Guide to Luteolin 7-diglucuronide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Luteolin 7-diglucuronide (L7DG) and other prominent NADPH oxidase inhibitors in the context of cardioprotection. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed protocols for key assays.

Oxidative stress, primarily driven by the overproduction of reactive oxygen species (ROS) by enzymes such as NADPH oxidase (NOX), is a critical factor in the pathophysiology of various cardiovascular diseases. Consequently, the inhibition of NADPH oxidase has emerged as a promising therapeutic strategy. This guide focuses on this compound, a naturally occurring flavonoid, and compares its cardioprotective effects and mechanism of action with two other well-characterized NADPH oxidase inhibitors: Apocynin and Setanaxib (GKT137831).

Comparative Efficacy and Mechanism of Action

This compound has been shown to exert its cardioprotective effects in part by downregulating the expression of genes encoding various subunits of the NADPH oxidase enzyme complex.[1][2] Apocynin, a more traditional NOX inhibitor, is believed to prevent the assembly of the active enzyme complex.[3] Setanaxib (GKT137831) is a potent, dual inhibitor of the NOX1 and NOX4 isoforms of NADPH oxidase.[4][5]

The following tables summarize the available quantitative data for each compound, highlighting their effects on NADPH oxidase and key markers of cardiac protection.

Table 1: Comparison of Inhibitory Effects on NADPH Oxidase
CompoundMechanism of ActionTargetQuantitative DataSource
This compound (L7DG) Downregulation of NADPH oxidase subunit gene expressionMultiple NOX subunits (gene expression)- Decreased mRNA expression of Cyba, Cybb, Ncf1, Ncf4, and Rac2 in a mouse model of isoproterenol-induced myocardial injury.[1][2]
Apocynin Inhibition of NADPH oxidase assemblyNOX2 (primarily)- Binding affinity to NADPH oxidase: -6.9 kcal/mol (in silico).[6]
Setanaxib (GKT137831) Direct inhibition of NOX1 and NOX4NOX1, NOX4- Ki for NOX1: 110 nM. - Ki for NOX4: 140 nM.[4][5]
Table 2: Comparative Cardioprotective Effects
CompoundAnimal ModelKey Cardioprotective OutcomesQuantitative DataSource
This compound (L7DG) Isoproterenol-induced myocardial injury in mice- Attenuated myocardial injury and fibrosis. - Reduced expression of collagen genes.- Significant reduction in Masson's trichrome-stained fibrotic area. - Significant downregulation of Col1a1 and Col3a1 gene expression.[1][2]
Apocynin Ischemia/reperfusion in rats- Improved left ventricular hemodynamics. - Decreased infarct size. - Reduced pro-inflammatory cytokines.- Significant decrease in infarct size. - Significant reduction in IL-1β, IL-6, and TNF-α levels.[3][7]
Setanaxib (GKT137831) Doxorubicin-induced cardiotoxicity in mice- Improved cardiac function. - Decreased cardiomyocyte apoptosis. - Reduced ROS production.- Significant increase in Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS). - Significant reduction in TUNEL-positive apoptotic cells.[6][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

cluster_stimulus Cardiac Stress (e.g., Ischemia, Doxorubicin) cluster_nox NADPH Oxidase Activation cluster_ros Oxidative Stress cluster_damage Cardiac Damage cluster_inhibitors Inhibitors Stimulus Cardiac Stressors NOX_Assembly NOX Subunit Assembly & Activation Stimulus->NOX_Assembly activates NOX_Expression NOX Subunit Gene Expression Stimulus->NOX_Expression upregulates ROS ↑ Reactive Oxygen Species (ROS) NOX_Assembly->ROS produces NOX_Expression->NOX_Assembly Hypertrophy Hypertrophy ROS->Hypertrophy Fibrosis Fibrosis ROS->Fibrosis Apoptosis Apoptosis ROS->Apoptosis Dysfunction Cardiac Dysfunction Hypertrophy->Dysfunction Fibrosis->Dysfunction Apoptosis->Dysfunction L7DG This compound L7DG->NOX_Expression inhibits Apocynin Apocynin Apocynin->NOX_Assembly inhibits Setanaxib Setanaxib (GKT137831) Setanaxib->NOX_Assembly inhibits (NOX1/4)

Figure 1: Signaling pathway of NADPH oxidase-mediated cardiac damage and points of intervention for this compound, Apocynin, and Setanaxib.

cluster_setup Experimental Setup cluster_analysis Analysis cluster_biochemical Biochemical Assays Animal_Model Induce Cardiac Injury (e.g., Isoproterenol, I/R, Doxorubicin) Treatment Administer Vehicle or Inhibitor (L7DG, Apocynin, or Setanaxib) Animal_Model->Treatment Cardiac_Function Assess Cardiac Function (Echocardiography) Treatment->Cardiac_Function Histology Histological Analysis (Fibrosis, Infarct Size) Treatment->Histology Biochemical Biochemical Assays Treatment->Biochemical NOX_Activity NADPH Oxidase Activity (Lucigenin/Amplex Red) Biochemical->NOX_Activity ROS_Production ROS Production (DHE Staining) Biochemical->ROS_Production Gene_Expression Gene Expression (qPCR for NOX subunits) Biochemical->Gene_Expression Protein_Expression Protein Expression (Western Blot for NOX subunits) Biochemical->Protein_Expression

Figure 2: General experimental workflow for evaluating the cardioprotective effects of NADPH oxidase inhibitors in vivo.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the comparison of these NADPH oxidase inhibitors.

Protocol 1: In Vivo Myocardial Injury Model and Drug Administration

This protocol is adapted from studies investigating the cardioprotective effects of this compound in a mouse model of isoproterenol-induced myocardial injury.[1][2]

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.
  • Induce myocardial injury by subcutaneous injection of isoproterenol (ISO) at a dose of 5 mg/kg body weight/day for 7 consecutive days.

2. Drug Administration:

  • This compound (L7DG): Administer L7DG intraperitoneally at a dose of 40 mg/kg body weight/day, 1 hour prior to each ISO injection.
  • Apocynin: Administer Apocynin orally or intraperitoneally at a dose of 10-20 mg/kg body weight/day.[4]
  • Setanaxib (GKT137831): Administer Setanaxib orally at a dose of 30-60 mg/kg body weight/day.[6]
  • A vehicle control group (e.g., saline or DMSO) should be included.

3. Assessment of Cardioprotection:

  • Echocardiography: Perform transthoracic echocardiography at the end of the treatment period to assess cardiac function (LVEF, FS).
  • Histology: Euthanize animals, excise hearts, and fix in 10% neutral buffered formalin. Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess general morphology and Masson's trichrome staining to quantify fibrosis.
  • Biochemical Markers: Collect blood samples to measure cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) levels.

Protocol 2: Measurement of NADPH Oxidase Activity in Cardiac Tissue (Lucigenin-Enhanced Chemiluminescence)

This protocol is a standard method for measuring superoxide production by NADPH oxidase in tissue homogenates.[9][10]

1. Sample Preparation:

  • Excise hearts and immediately freeze in liquid nitrogen.
  • Homogenize ~50 mg of frozen ventricular tissue in ice-cold lysis buffer (e.g., 20 mM KH2PO4, 1 mM EGTA, pH 7.0) containing protease inhibitors.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. Chemiluminescence Assay:

  • In a 96-well white microplate, add 50 µg of protein from the tissue supernatant to each well.
  • Add lucigenin to a final concentration of 5 µM.
  • Initiate the reaction by adding NADPH to a final concentration of 100 µM.
  • Immediately measure the chemiluminescence using a luminometer at 37°C. Readings should be taken kinetically over 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of superoxide production, expressed as relative light units (RLU) per minute per milligram of protein.
  • Compare the rates between control and inhibitor-treated groups.

Protocol 3: Measurement of Hydrogen Peroxide Production in Cardiomyocytes (Amplex Red Assay)

This protocol is used to quantify the release of hydrogen peroxide (H2O2) from cultured cardiomyocytes.[11][12][13]

1. Cell Culture and Treatment:

  • Culture primary neonatal rat ventricular myocytes or H9c2 cells in appropriate media.
  • Treat cells with the desired stimulus (e.g., angiotensin II, high glucose) in the presence or absence of the NADPH oxidase inhibitors (L7DG, Apocynin, or Setanaxib) for the desired time.

2. Amplex Red Assay:

  • Prepare a working solution of Amplex Red reagent (100 µM) and horseradish peroxidase (HRP) (0.2 U/mL) in a reaction buffer (e.g., Krebs-Ringer phosphate glucose buffer).
  • Wash the cells with warm buffer and then add the Amplex Red working solution to each well.
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.
  • Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

3. Data Analysis:

  • Generate a standard curve using known concentrations of H2O2.
  • Calculate the concentration of H2O2 in the samples based on the standard curve and normalize to the protein content of each well.

Protocol 4: Western Blot Analysis of NADPH Oxidase Subunits

This protocol is used to determine the protein expression levels of NADPH oxidase subunits in cardiac tissue.[14][15]

1. Protein Extraction:

  • Homogenize frozen cardiac tissue in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration.

2. SDS-PAGE and Immunoblotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against NADPH oxidase subunits (e.g., NOX2/gp91phox, NOX4, p47phox, p67phox, Rac1) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensity using densitometry software.
  • Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound demonstrates significant cardioprotective potential, which is at least partially attributable to its ability to suppress the expression of NADPH oxidase subunits. When compared to other NADPH oxidase inhibitors like Apocynin and Setanaxib, L7DG offers a mechanism of action at the level of gene expression. Apocynin and Setanaxib, on the other hand, act more directly on the enzyme's assembly and activity.

The choice of inhibitor for research or therapeutic development will depend on the specific context of the cardiovascular disease being studied and the desired point of intervention in the NADPH oxidase pathway. The experimental protocols provided in this guide offer a robust framework for further validating the role of these and other NADPH oxidase inhibitors in cardioprotection. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Luteolin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for Luteolin 7-diglucuronide.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.[1][2][3]

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Essential to protect against splashes, dust, and aerosols.[3][4][5]
Hand Protection Disposable nitrile gloves.Provides protection against skin contact and chemical splashes.[1][4][6]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1][3][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A dust respirator is recommended if handling large quantities or if dust generation is likely.[4]Minimizes inhalation of the powdered compound.[4][5]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don appropriate PPE prep_area 2. Prepare a designated handling area (e.g., fume hood) prep_ppe->prep_area prep_materials 3. Gather all necessary equipment and reagents prep_area->prep_materials handle_weigh 4. Carefully weigh the required amount of this compound prep_materials->handle_weigh handle_dissolve 5. Dissolve the compound in the appropriate solvent handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose 7. Dispose of waste according to the disposal plan cleanup_decontaminate->cleanup_dispose cleanup_ppe 8. Remove and dispose of PPE correctly cleanup_dispose->cleanup_ppe cleanup_wash 9. Wash hands thoroughly cleanup_ppe->cleanup_wash cleanup_store 10. Store remaining this compound in a well-closed container, protected from air and light, and refrigerated or frozen (2-8°C) cleanup_wash->cleanup_store

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization: this compound is not classified as a hazardous substance.[7][8] Therefore, disposal should follow standard procedures for non-hazardous chemical waste, unless mixed with hazardous solvents.

Disposal Procedure:

  • Solid Waste:

    • Carefully sweep up any spilled solid material, avoiding dust formation.[4]

    • Place the swept material and any contaminated disposable items (e.g., gloves, weighing paper) into a clearly labeled, sealed container for chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container.

    • If a hazardous solvent is used, the entire solution must be treated and disposed of as hazardous waste according to institutional and local regulations.

  • Decontamination:

    • Decontaminate the spill site and any affected equipment with a 10% caustic solution, followed by a thorough rinse with water.[4]

  • Final Disposal:

    • Hand over all waste containers to the institution's environmental health and safety (EHS) office for final disposal according to local and national regulations. Do not dispose of this compound down the drain.[4]

cluster_collection Waste Collection cluster_decontamination Decontamination cluster_disposal Final Disposal col_solid 1. Collect solid waste in a labeled, sealed container disp_ehs 5. Transfer waste containers to EHS for disposal col_solid->disp_ehs col_liquid 2. Collect liquid waste in a labeled, sealed container col_liquid->disp_ehs decon_spill 3. Decontaminate spill areas with 10% caustic solution decon_spill->disp_ehs decon_equip 4. Decontaminate reusable equipment decon_equip->disp_ehs

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteolin 7-diglucuronide
Reactant of Route 2
Luteolin 7-diglucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.